6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQWSWEMFBIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621815 | |
| Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-06-3 | |
| Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of the bromo and fluoro substituents on the imidazo[1,2-a]pyridine core influences its physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of targeted therapeutic agents.
Physicochemical Data
A summary of the key physicochemical properties for this compound is provided in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 215.02 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 76-81 °C (for 6-bromoimidazo[1,2-a]pyridine) | --INVALID-LINK--[3] |
| Boiling Point | Not available | N/A |
| Density | 1.806 g/cm³ (predicted) | --INVALID-LINK-- |
| Solubility | Not available | N/A |
| CAS Number | 474709-06-3 | --INVALID-LINK--[1] |
Spectral Data
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, a general and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
General Synthetic Approach
A plausible synthetic route for this compound would involve the reaction of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.
A patent for the synthesis of the related compound, 6-bromoimidazo[1,2-a]pyridine, describes reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base (such as sodium bicarbonate, sodium hydroxide, or triethylamine) in a solvent like water or ethanol.[4] The reaction is typically carried out at a temperature between 25-50 °C for 2 to 24 hours.[4] The product can then be isolated by extraction and purified by recrystallization.[4]
Experimental Workflow: General Synthesis of Imidazo[1,2-a]pyridines
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Core Biological Activities and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. This compound is a key intermediate in the development of kinase inhibitors and anxiolytic agents.[2]
Kinase Inhibition and the PI3K/Akt/mTOR Pathway
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[5] One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the proliferation of cancer cells by downregulating the phosphorylation of Akt and its downstream target, mTOR.[5][6] This inhibition leads to cell cycle arrest and the induction of apoptosis.[5][6] The mechanism often involves the induction of p53 and p21, which are key regulators of the cell cycle, and an increase in the pro-apoptotic protein BAX.[5]
Signaling Pathway: Imidazo[1,2-a]pyridine Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Anxiolytic Activity and GABAA Receptor Modulation
Imidazo[1,2-a]pyridine derivatives are also known for their anxiolytic properties, which are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[7] These receptors are ligand-gated ion channels that are the primary sites of inhibitory neurotransmission in the brain.
Compounds with the imidazo[1,2-a]pyridine scaffold can act as positive allosteric modulators (PAMs) of GABAA receptors.[7] They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory signaling results in a reduction of neuronal excitability and produces anxiolytic effects. Some derivatives show selectivity for specific GABAA receptor subtypes, which can lead to a more favorable side-effect profile, such as reduced sedation.[8]
Signaling Pathway: Modulation of GABAA Receptors by Imidazo[1,2-a]pyridines
Caption: Allosteric modulation of GABAA receptors by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a valuable building block for the development of novel therapeutics. Its utility as a precursor for kinase inhibitors and anxiolytic agents highlights the importance of the imidazo[1,2-a]pyridine scaffold in drug discovery. Further research to fully characterize the physicochemical properties and to develop optimized synthetic routes for this compound is warranted. Moreover, detailed investigations into the specific interactions of its derivatives with biological targets will continue to provide valuable insights for the design of next-generation therapies for cancer and neurological disorders.
References
- 1. echemi.com [echemi.com]
- 2. This compound [myskinrecipes.com]
- 3. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-8-fluoroimidazo[1,2-a]pyridine (CAS Number: 474709-06-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a likely synthetic route with a detailed experimental protocol, and its significant role in the development of therapeutic agents, particularly kinase inhibitors and adenosine A2A receptor antagonists. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[1][2][3][4] The strategic placement of bromine and fluorine atoms on this scaffold in this compound offers medicinal chemists precise tools for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₇H₄BrFN₂.[5] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 474709-06-3 | [5] |
| Molecular Formula | C₇H₄BrFN₂ | [5] |
| Molecular Weight | 215.02 g/mol | [6] |
| Appearance | Beige solid | - |
| Purity | Typically >95% | - |
| Storage | Room temperature, sealed, dry | [7] |
| Mass Spectrometry (ESI-MS) | m/z 214.9 [M+H]⁺ | - |
Synthesis
For this compound, the logical starting material is 2-amino-5-bromo-3-fluoropyridine. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the fused imidazole ring.
A likely synthetic workflow is depicted below:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following is a representative experimental protocol adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[8] This protocol can be modified for the specific synthesis of this compound.
Materials:
-
2-Amino-5-bromo-3-fluoropyridine (1 equivalent)
-
40% aqueous chloroacetaldehyde solution (1.2 equivalents)
-
Sodium bicarbonate (1.2 equivalents)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromo-3-fluoropyridine (1 equivalent), 40% aqueous chloroacetaldehyde solution (1.2 equivalents), sodium bicarbonate (1.2 equivalents), and ethanol.
-
Stir the mixture at 55°C for 5-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound. A reported synthesis following a similar procedure achieved a yield of 80.7%.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 6-position is particularly useful for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a common core in the design of kinase inhibitors.[9] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been investigated as inhibitors of various kinases. The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for potency and selectivity.[10]
Caption: Inhibition of a generic kinase signaling pathway by an imidazo[1,2-a]pyridine-based inhibitor.
Adenosine A2A Receptor Antagonists
The adenosine A2A receptor is a G-protein coupled receptor that plays a key role in regulating various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[11] Antagonists of the A2A receptor have therapeutic potential in a range of disorders, including Parkinson's disease and cancer.[12] this compound has been utilized as a starting material in the synthesis of novel adenosine A2A receptor antagonists.[11]
The general mechanism of action for an A2A receptor antagonist is to block the binding of endogenous adenosine, thereby preventing the downstream signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).
Caption: Mechanism of action of an adenosine A2A receptor antagonist.
Conclusion
This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its versatile chemistry, particularly the potential for functionalization at the bromine-substituted position, allows for the creation of diverse chemical libraries for drug screening. The demonstrated utility of its derivatives as kinase inhibitors and adenosine A2A receptor antagonists underscores the value of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry. Further exploration of this compound and its analogs is likely to yield new and improved drug candidates for a variety of diseases.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate | 2470438-68-5 | Benchchem [benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine | Benchchem [benchchem.com]
- 9. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AU2018294557A1 - Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor - Google Patents [patents.google.com]
- 12. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Molecular Structure and Properties
This compound is a substituted imidazopyridine, a class of compounds known for a wide range of biological activities. The presence of both a bromine and a fluorine atom on the imidazo[1,2-a]pyridine core significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 474709-06-3 | ECHEMI[1] |
| Molecular Formula | C₇H₄BrFN₂ | ECHEMI[1] |
| Molecular Weight | 215.02 g/mol | ECHEMI[1] |
| Exact Mass | 213.95419 u | ECHEMI[1] |
| XLogP3 | 2.23590 | ECHEMI[1] |
| Density (Predicted) | 1.806 g/cm³ | ECHEMI[1] |
| Refractive Index (Predicted) | 1.664 | ECHEMI[1] |
Below is a diagram illustrating the core molecular structure of this compound.
Molecular structure of this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general synthetic route can be proposed based on established methods for analogous imidazo[1,2-a]pyridine derivatives. The most common approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone or a related two-carbon synthon.
A plausible synthesis for this compound would start from 2-amino-5-bromo-3-fluoropyridine and a suitable chloro- or bromoacetaldehyde equivalent.
Proposed Synthesis of this compound
A general procedure, adapted from the synthesis of similar compounds, is provided below.
Materials:
-
2-amino-5-bromo-3-fluoropyridine
-
Chloroacetaldehyde (40% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
A suitable solvent (e.g., ethanol, water, or a mixture)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
Procedure:
-
To a solution of 2-amino-5-bromo-3-fluoropyridine in a suitable solvent (e.g., ethanol/water), add the base (e.g., sodium bicarbonate or triethylamine).
-
Add a 40% aqueous solution of chloroacetaldehyde dropwise to the reaction mixture.
-
Heat the reaction mixture at a temperature between 25°C and 55°C for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If an aqueous solvent system is used, extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.
This proposed protocol is based on the synthesis of 6-bromoimidazo[1,2-a]pyridine and may require optimization for the specific substrate.[2]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
General workflow for the synthesis and characterization of the target compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its chemical and biological profile.
References
An In-depth Technical Guide to the Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a plausible and robust methodology based on well-established reactions for analogous imidazo[1,2-a]pyridine derivatives. The information presented is collated from various sources, including patents and chemical literature, to provide a detailed experimental protocol.
Synthetic Pathway Overview
The proposed synthesis of this compound is centered around the classical and widely utilized cyclization reaction between a substituted 2-aminopyridine and an α-haloaldehyde equivalent. The key starting material for this synthesis is 2-amino-5-bromo-3-fluoropyridine . The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.
The overall synthetic transformation is depicted in the following reaction scheme:
Caption: Proposed reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 6-bromoimidazo[1,2-a]pyridine, as detailed in patent CN103788092A.[1] The procedure involves the reaction of the aminopyridine precursor with a 40% aqueous solution of chloroacetaldehyde in the presence of a base and a suitable solvent.
Materials:
-
2-amino-5-bromo-3-fluoropyridine
-
40% aqueous chloroacetaldehyde solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a 250 mL round-bottom flask, add 2-amino-5-bromo-3-fluoropyridine (e.g., 0.15 mol, 1 equivalent).
-
Add ethanol (e.g., 35 mL) to the flask to dissolve the starting material.
-
To this solution, add a 40% aqueous solution of chloroacetaldehyde (e.g., 0.18 mol, 1.2 equivalents) and sodium bicarbonate (e.g., 0.18 mol, 1.2 equivalents).
-
The reaction mixture is then heated to 55 °C and stirred for 5-20 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between 200 mL of water and 200 mL of ethyl acetate.
-
The aqueous layer is separated and extracted twice more with 200 mL portions of ethyl acetate.
-
The organic phases are combined and dried over anhydrous sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the final product of high purity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis, based on the analogous reaction for 6-bromoimidazo[1,2-a]pyridine.[1]
| Parameter | Value |
| Starting Material | 2-amino-5-bromo-3-fluoropyridine |
| Molar Ratio (Aminopyridine:Aldehyde:Base) | 1 : 1.2 : 1.2 |
| Solvent | Ethanol |
| Base | Sodium Bicarbonate |
| Reaction Temperature | 55 °C |
| Reaction Time | 5 - 20 hours |
| Expected Yield | 70-80% (based on analogous reactions) |
Plausible Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-accepted mechanism involving three key steps:
-
N-Alkylation: The pyridine ring nitrogen of 2-amino-5-bromo-3-fluoropyridine acts as a nucleophile and attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form an N-alkylated intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then performs a nucleophilic attack on the aldehyde carbonyl carbon of the intermediate, leading to the formation of a five-membered heterocyclic ring.
-
Dehydration: The resulting hydroxyl intermediate readily undergoes dehydration under the reaction conditions to form the stable, aromatic this compound.
Caption: Simplified diagram of the reaction mechanism.
References
Spectroscopic and Structural Elucidation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromo-8-fluoroimidazo[1,2-a]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. It also outlines detailed, generalized experimental protocols for the acquisition of such data, serving as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Spectroscopic Data
The spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are summarized below. These values are estimated based on known data for similar imidazo[1,2-a]pyridine derivatives and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | d | ~1.0 |
| H-3 | 7.6 - 7.8 | d | ~1.0 |
| H-5 | 7.9 - 8.1 | dd | ~2.0, ~1.0 |
| H-7 | 7.2 - 7.4 | d | ~2.0 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 (C-Br) |
| C-7 | 110 - 115 (d, JC-F ≈ 4-8 Hz) |
| C-8 | 150 - 155 (d, JC-F ≈ 240-260 Hz) |
| C-8a | 140 - 145 |
Solvent: CDCl₃. The carbon attached to fluorine (C-8) is expected to show a large one-bond coupling constant (¹JC-F), while the adjacent carbon (C-7) will exhibit a smaller two-bond coupling (²JC-F).
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 213.95, 215.95 | Isotopic pattern due to ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio) |
| [M-Br]⁺ | 135.00 | Loss of bromine radical |
| [M-HCN]⁺ | 186.96, 188.96 | Common fragmentation pathway for pyridine-containing heterocycles |
Ionization Mode: Electron Ionization (EI). The presence of bromine provides a characteristic isotopic signature.
Experimental Protocols
The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of small, heteroaromatic organic molecules.
Synthesis of this compound
A potential synthetic route to this compound involves the condensation of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.
Materials:
-
2-amino-5-bromo-3-fluoropyridine
-
Chloroacetaldehyde (40% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate or another suitable base
-
Ethanol or another suitable solvent
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-5-bromo-3-fluoropyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of chloroacetaldehyde or bromoacetaldehyde diethyl acetal.
-
Add a base, such as sodium bicarbonate, to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a volatile solvent such as dichloromethane or methanol (approximately 1 mg/mL).
Data Acquisition (GC-MS):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
GC Column: A standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic structure and conformational rigidity have made it a privileged pharmacophore, present in numerous marketed drugs and clinical candidates. This technical guide provides an in-depth exploration of the reactivity of the imidazo[1,2-a]pyridine scaffold, offering a valuable resource for researchers engaged in the synthesis and functionalization of this important heterocyclic system.
Electronic Properties and General Reactivity
The imidazo[1,2-a]pyridine system is a ten-pi-electron aromatic heterocycle, resulting from the fusion of an imidazole and a pyridine ring. The nitrogen atom at position 1 (N-1) is a bridgehead atom and possesses a lone pair of electrons that participates in the aromatic system. This electron-rich nature makes the scaffold highly susceptible to electrophilic attack, particularly at the C-3 position of the imidazole ring. Conversely, the electron-rich character generally renders the core resistant to direct nucleophilic aromatic substitution.
Electrophilic Substitution Reactions
Electrophilic substitution is the most characteristic reaction of the imidazo[1,2-a]pyridine scaffold, with a pronounced regioselectivity for the C-3 position. This is due to the high electron density at this carbon, which allows for the formation of a stabilized cationic intermediate upon electrophilic attack, without disrupting the aromaticity of the pyridine ring.[1]
Halogenation
Halogenation, particularly bromination and chlorination, at the C-3 position is a facile and widely used transformation for introducing a versatile handle for further functionalization, such as cross-coupling reactions.
Table 1: C-3 Halogenation of Imidazo[1,2-a]pyridines
| Entry | Substrate | Halogenating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room Temp | 95 | [2] |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | Sodium Bromite (NaBrO₂) | Dimethylformamide (DMF) | 60 | 92 | [2] |
| 3 | Imidazo[1,2-a]pyridine | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp | 85 | [3] |
| 4 | 2-Methylimidazo[1,2-a]pyridine | Sodium Chlorite (NaClO₂) | Dimethylformamide (DMF) | 60 | 88 | [2] |
Experimental Protocol: C-3 Bromination of 2-Phenylimidazo[1,2-a]pyridine
Materials:
-
2-Phenylimidazo[1,2-a]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-phenylimidazo[1,2-a]pyridine in DCM, add NBS portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of the imidazo[1,2-a]pyridine scaffold. These methods avoid the pre-functionalization often required in traditional cross-coupling reactions. The C-3 position remains the most reactive site for C-H functionalization, although methods for C-5 functionalization have also been developed.[4]
C-3 Arylation, Alkylation, and Amination
A variety of methodologies, including photocatalysis and metal-free conditions, have been developed for the introduction of aryl, alkyl, and amino moieties at the C-3 position.[3][4]
Table 2: C-3 C-H Functionalization of Imidazo[1,2-a]pyridines
| Entry | Reaction Type | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 1 | Arylation | 2-Phenylimidazo[1,2-a]pyridine, 4-Methoxyphenylboronic acid | KOtBu | Acetonitrile | 85 | [5] |
| 2 | Alkylation | Imidazo[1,2-a]pyridine, N-Phenyltetrahydroisoquinoline | Rose Bengal, Visible Light | Acetonitrile | 91 | [4] |
| 3 | Aminomethylation | 2-Phenylimidazo[1,2-a]pyridine, N-Phenylglycine | CsPbBr₃, White LEDs | Dioxane | 87 | [4] |
| 4 | Formylation | 2-Phenylimidazo[1,2-a]pyridine, TMEDA | Rose Bengal, Visible Light | Acetonitrile | 95 | [4] |
Experimental Protocol: Photocatalytic C-3 Alkylation of Imidazo[1,2-a]pyridine
Materials:
-
Imidazo[1,2-a]pyridine (1.0 eq)
-
Alkyl N-hydroxyphthalimide ester (1.5 eq)
-
Eosin Y (photocatalyst, 2 mol%)
-
Acetonitrile (solvent)
Procedure:
-
In a reaction vessel, combine imidazo[1,2-a]pyridine, the alkyl N-hydroxyphthalimide ester, and Eosin Y in acetonitrile.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the C-3 alkylated product.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution on the imidazo[1,2-a]pyridine core is generally challenging due to the electron-rich nature of the heterocyclic system. However, nucleophilic substitution can be achieved on pre-functionalized scaffolds, such as halogenated imidazo[1,2-a]pyridines, through transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling of 3-haloimidazo[1,2-a]pyridines with boronic acids or esters is a robust method for the formation of C-C bonds at the C-3 position.
Table 3: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridines
| Entry | Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 92 | [3] |
| 2 | 3-Bromoimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | [3] |
| 3 | 3-Bromo-2-methylimidazo[1,2-a]pyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 88 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
Materials:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction flask, add 3-bromo-2-phenylimidazo[1,2-a]pyridine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the 2,3-diphenylimidazo[1,2-a]pyridine.
Cycloaddition Reactions
The imidazo[1,2-a]pyridine scaffold can participate in cycloaddition reactions, acting as a diene or a dipolarophile, to construct more complex polycyclic systems.[6]
[3+2] Cycloaddition
Imidazo[1,2-a]pyridines can undergo [3+2] cycloaddition reactions with suitable 1,3-dipoles. For instance, the reaction with pyridinium ylides in the presence of a copper catalyst can afford tri-substituted imidazo[1,2-a]pyridines.[6]
Table 4: [3+2] Cycloaddition for the Synthesis of Imidazo[1,2-a]pyridines
| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 1 | α-Azido Ketone | Pyridinium Ylide | Cu(OAc)₂, Et₃N | Dichloromethane (DCM) | 71-92 | [6] |
| 2 | 2-Aminopyridine | Aryl Aldehyde, tert-Butyl Isocyanide | Iodine | Ethanol | Moderate to Good | [7] |
Experimental Protocol: Copper-Catalyzed [3+2] Cycloaddition
Materials:
-
α-Azido ketone (1.0 eq)
-
Pyridinium ylide (1.1 eq)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the α-azido ketone and pyridinium ylide in DCM, add Et₃N and Cu(OAc)₂.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
Role in Signaling Pathways: Inhibition of the PI3K/Akt/mTOR Pathway
The imidazo[1,2-a]pyridine scaffold is a key component in a number of potent and selective kinase inhibitors. Notably, derivatives of this scaffold have been shown to be effective dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a critical signaling pathway that is often dysregulated in cancer.[8][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[10]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow: Synthesis and Functionalization
The synthesis of functionalized imidazo[1,2-a]pyridine derivatives often follows a logical workflow, starting from the construction of the core, followed by regioselective functionalization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets for Imidazo[1,2-a]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key biological targets of imidazo[1,2-a]pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in the fields of drug discovery and development.
Anticancer Activity: Targeting Cell Proliferation and Survival
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse, primarily involving the inhibition of crucial enzymes and signaling pathways that control cell growth, division, and survival.
Inhibition of Tubulin Polymerization
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1] These agents often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle assembly and cell division.[1] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
Quantitative Data: Tubulin Polymerization Inhibition
| Compound ID | Cancer Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Reference |
| 5b | Jurkat | 60 nM | - | [2] |
| B16-F10 | 380 nM | - | [2] | |
| HCT116 | 138 nM | - | [2] | |
| MDA-MB-231 | 1.054 µM | - | [2] | |
| 7e | HT-29 | 0.01 µM | - | [4] |
| 6d | A549 | 2.8 ± 0.02 μM | 3.45 ± 0.51 μM | [5] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol outlines a standard procedure to measure the effect of imidazo[1,2-a]pyridine derivatives on tubulin polymerization by monitoring the change in turbidity.
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Stock Solution: 10 mM in GTB.
-
Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in GTB to a final concentration of 10 mg/mL. Keep on ice.
-
Test Compound: Prepare a 10x stock solution of the imidazo[1,2-a]pyridine derivative in an appropriate solvent (e.g., DMSO). Prepare serial dilutions as needed.
-
Controls: Prepare 10x stock solutions of a known inhibitor (e.g., Nocodazole, 100 µM) and a known stabilizer (e.g., Paclitaxel, 100 µM).
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate and a spectrophotometer to 37°C.
-
On ice, prepare the reaction mixture containing tubulin (final concentration 3 mg/mL) and GTP (final concentration 1 mM) in GTB.
-
Add 10 µL of the 10x test compound, controls, or vehicle (DMSO) to the appropriate wells of the pre-warmed 96-well plate.
-
To initiate polymerization, add 90 µL of the ice-cold tubulin/GTP reaction mixture to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the final polymer mass (plateau absorbance).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization: Experimental Workflow for Tubulin Polymerization Assay
Workflow for the in vitro tubulin polymerization assay.
Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3Kα and Akt.[6][7]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): Overexpression of IGF-1R is implicated in tumor development and resistance to therapy. Novel imidazo[1,2-a]pyridines have been discovered as inhibitors of IGF-1R tyrosine kinase.[8]
-
c-Met: The c-Met receptor tyrosine kinase, when aberrantly activated, drives tumor growth and metastasis. Imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective c-Met inhibitors.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Imidazo[1,2-a]pyridines have been identified as inhibitors of CDK2 and CDK4.[9]
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in tumor angiogenesis and growth. A class of imidazo[1,2-a]pyridines has shown potent PDGFR inhibitory activity.[10]
Quantitative Data: Kinase Inhibition
| Compound ID | Target Kinase | IC50 (Enzymatic) | Cell Line | IC50 (Cell-based) | Reference |
| 2g | PI3Kα | 1.8 nM | - | - | [7] |
| 11 | Akt1 | 0.64 µM | - | ~0.3-3 µM | [6] |
| 12 | PI3Kα | 2.8 nM | - | - | [7] |
| Example Compound | IGF-1R | - | - | - | [8] |
| Example Compound | c-Met | - | - | - | |
| Example Compound | PDGFR | - | - | - | [10] |
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol describes the analysis of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with an imidazo[1,2-a]pyridine derivative.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative changes in protein phosphorylation.
-
Visualization: PI3K/Akt/mTOR Signaling Pathway
Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Modulation of STAT3/NF-κB Signaling
The STAT3 and NF-κB signaling pathways are crucial for promoting inflammation-associated cancer by regulating the expression of genes involved in cell proliferation, survival, and angiogenesis. Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by suppressing these pathways.[1][11] This can involve inhibiting the phosphorylation of STAT3 and preventing the degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm.[11][12]
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Target | IC50 | Reference |
| 3f | COX-1 | 21.8 µmol/L | [13] |
| COX-2 | 9.2 µmol/L | [13] | |
| Compound 24 | COX-2 | 13 µmol/L | [14] |
Experimental Protocol: NF-κB Activation Assay (ELISA-based)
This protocol describes a method to quantify the activation of NF-κB by measuring the amount of the p65 subunit bound to a consensus DNA sequence.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-231) in 10 cm dishes.
-
Treat cells with the imidazo[1,2-a]pyridine derivative for a specified time before stimulating with an NF-κB activator like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Nuclear Extract Preparation:
-
Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard protocol involving hypotonic and hypertonic buffers.
-
Determine the protein concentration of the nuclear extracts.
-
-
ELISA Procedure:
-
Use a commercial NF-κB p65 ELISA kit.
-
Add equal amounts of nuclear extract protein to wells of a microplate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubate to allow NF-κB p65 to bind to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the NF-κB p65 subunit and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Wash again and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of active NF-κB p65 in each sample based on the standard curve.
-
Compare the levels of NF-κB activation in treated versus untreated cells.
-
Visualization: STAT3/NF-κB Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structural and electronic properties have made it a privileged scaffold in drug discovery, leading to the development of anxiolytics, hypnotics, and anti-ulcer drugs. This technical guide provides an in-depth exploration of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis, detailing key named reactions and modern catalytic methodologies. It includes structured data for comparative analysis of synthetic routes, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms to facilitate a deeper understanding of the underlying chemistry.
Historical Perspective: The Dawn of Imidazo[1,2-a]pyridine Synthesis
The exploration of the imidazo[1,2-a]pyridine ring system dates back to the early 20th century, with early efforts focused on the condensation of 2-aminopyridines with α-halocarbonyl compounds. These initial forays laid the groundwork for more sophisticated synthetic strategies.
A pivotal moment in the history of imidazo[1,2-a]pyridine synthesis was the work of Aleksei Chichibabin, who in 1914 reported a method for the amination of pyridine derivatives. While the Chichibabin reaction itself is for the synthesis of 2-aminopyridines, the availability of this key precursor was instrumental in the subsequent development of imidazo[1,2-a]pyridine chemistry.[1][2]
Later, the reaction between 2-aminopyridine and α-haloketones, often referred to as a type of Chichibabin reaction for imidazo[1,2-a]pyridines, became a fundamental approach. This method involves the initial alkylation of the pyridine nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Key Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the early condensation reactions. Today, a diverse array of methodologies is available to chemists, ranging from classic named reactions to modern catalytic and multi-component strategies.
The Ortoleva-King Reaction
The Ortoleva-King reaction provides a classic route to N-heteroaromatic compounds, including imidazo[1,2-a]pyridines. This reaction typically involves the reaction of a pyridine with an active methylene compound in the presence of iodine. In the context of imidazo[1,2-a]pyridine synthesis, a variation of this reaction utilizes a 2-aminopyridine and a ketone. The reaction is thought to proceed through the in-situ formation of an α-iodoketone, which then reacts with the 2-aminopyridine.
Experimental Protocol: Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a one-pot synthesis method.
Materials:
-
Acetophenone
-
2-Aminopyridine
-
Iodine (I₂)
-
Sodium Carbonate (Na₂CO₃)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (as an ionic liquid medium, can be substituted with other high-boiling solvents)
Procedure:
-
In a round-bottom flask, combine acetophenone (1.0 mmol), 2-aminopyridine (1.2 mmol), and [Bmim]Br₃ (as the reaction medium).
-
Add sodium carbonate (Na₂CO₃) as a base.
-
The reaction proceeds smoothly at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 40 minutes), the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This multicomponent reaction (MCR) involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[4][5][6] The GBB reaction is highly valued for its efficiency, atom economy, and the ability to generate molecular diversity rapidly.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of N-tert-butyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine
This protocol is a general representation of the GBB reaction.
Materials:
-
2-Aminopyridine
-
p-Tolualdehyde
-
tert-Butyl isocyanide
-
Ammonium chloride (NH₄Cl) (as a green catalyst)
-
Methanol (MeOH)
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) and p-tolualdehyde (1.0 mmol) in methanol, add tert-butyl isocyanide (1.0 mmol).
-
Add a catalytic amount of ammonium chloride.[5]
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) to reduce the reaction time.[5] The reaction can also be efficiently carried out using microwave irradiation.[5]
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Modern Catalytic and Multi-Component Syntheses
The field of imidazo[1,2-a]pyridine synthesis has been significantly advanced by the development of novel catalytic systems and multi-component reactions. These modern methods offer advantages in terms of efficiency, substrate scope, and environmental sustainability.
Copper-catalyzed reactions have emerged as a particularly versatile tool. For instance, a copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant.[7] This method aligns with the principles of green chemistry by utilizing an abundant and non-toxic oxidant.
Multi-component reactions, beyond the GBB reaction, have also been extensively explored. These reactions allow for the construction of complex imidazo[1,2-a]pyridine derivatives in a single step from simple starting materials, thereby streamlining the synthetic process.
Application in Drug Synthesis: The Case of Zolpidem
The practical importance of imidazo[1,2-a]pyridine synthesis is exemplified by its application in the production of pharmaceuticals. Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia, features the imidazo[1,2-a]pyridine core.[8][9][10][11][12]
The synthesis of zolpidem typically involves the initial construction of the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine intermediate.[8] This is often achieved through the condensation of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone.[8] Subsequent functionalization at the 3-position leads to the final zolpidem molecule. A common route involves a Mannich reaction to introduce a dimethylaminomethyl group, which is then converted to the final acetamide side chain.[8][9]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various synthetic methods for imidazo[1,2-a]pyridines, providing a basis for comparison.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Ortoleva-King (One-Pot) | Acetophenone, 2-Aminopyridine | [Bmim]Br₃, Na₂CO₃ | Solvent-free | RT | 40 min | 82 | [3] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Benzaldehyde, tert-Butyl Isocyanide | NH₄Cl | MeOH | 60 | 8 h | ~82 | [5] |
| Groebke-Blackburn-Bienaymé (MW) | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl Isocyanide | NH₄Cl | - | - | 30 min | 89 | [5] |
| Copper-Catalyzed | 2-Aminopyridine, Nitroolefin | CuBr | DMF | 80 | - | up to 90 | [7] |
| Iodine-Catalyzed (MCR) | 2-Aminopyridine, Aryl Aldehyde, tert-Butyl Isocyanide | I₂ (5 mol%) | Ethanol | RT | 1 h | Excellent | [13] |
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the mechanisms of the key named reactions for the synthesis of imidazo[1,2-a]pyridines.
Caption: Mechanism of the Chichibabin-type synthesis of imidazo[1,2-a]pyridines.
Caption: Plausible mechanism for the Ortoleva-King synthesis of imidazo[1,2-a]pyridines.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Halogenated Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated imidazopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, these compounds are extensively studied as potential therapeutic agents. Understanding their physicochemical characteristics is paramount for optimizing drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). This document presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in this field.
Core Physicochemical Data of Commercially Available Halogenated Imidazopyridines
The following tables summarize key physicochemical properties of several well-known halogenated imidazopyridine drugs. These values are crucial for understanding the behavior of these molecules in biological systems.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Halogen Substituent(s) |
| Zolpidem | C₁₉H₂₁N₃O | 307.39 | None (for comparison) |
| Alpidem | C₂₁H₂₃Cl₂N₃O | 404.34 | Chloro |
| Saripidem | C₁₉H₂₀ClN₃O | 341.84 | Chloro |
| Necopidem | C₂₃H₂₉N₃O | 363.50 | None (for comparison) |
Table 1: Molecular Properties of Selected Imidazopyridines
| Compound Name | LogP | Water Solubility | Melting Point (°C) | pKa |
| Zolpidem | 2.42 - 3.25[1][2] | 23 mg/mL (as tartrate salt)[1] | 196[1] | 6.2[1][3] |
| Alpidem | 4.92[4][5] | 0.02 mg/mL[4] | 122-124[4] | 4.74 (Predicted)[6] |
| Saripidem | 4.2[7] | Soluble in DMSO[8] | Not available | Not available |
| Necopidem | 4.88 (Predicted)[9] | Not available | Not available | Not available |
Table 2: Physicochemical Properties of Selected Imidazopyridines
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide step-by-step methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the lipophilicity of a compound.[10]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[10]
-
Dimethyl sulfoxide (DMSO)
-
Centrifuge tubes
-
Mechanical shaker/rotator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
Procedure:
-
Preparation of Solutions:
-
Partitioning:
-
Add a small aliquot of the DMSO stock solution to a centrifuge tube containing a known volume of the pre-saturated PBS (e.g., 10 µL of stock in 990 µL of PBS).[11]
-
Add a known volume of pre-saturated n-octanol to the tube (e.g., 100 µL).[11]
-
Securely cap the tubes and place them on a mechanical shaker.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1 to 24 hours) at a constant temperature.[11]
-
-
Phase Separation:
-
Centrifuge the tubes at a high speed to ensure complete separation of the n-octanol and aqueous phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) layers.
-
Dilute the aliquots appropriately with a suitable solvent.
-
Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient: LogP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is also a reliable technique for determining thermodynamic solubility.
Materials:
-
Test compound (solid)
-
Purified water or buffer of desired pH
-
Vials with screw caps
-
Shaker or agitator at a constant temperature
-
Filtration device (e.g., syringe filters with low compound binding)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium. This ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours).[5]
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid particles. It is crucial to use a filter that does not adsorb the compound.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
-
Result Expression:
-
The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
-
Determination of pKa by Potentiometric Titration
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH.[12]
Materials:
-
Test compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)[13]
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)[13]
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
Procedure:
-
Preparation:
-
Dissolve a precisely weighed amount of the test compound in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[13]
-
Add KCl solution to maintain a constant ionic strength (e.g., to a final concentration of 0.15 M).[13]
-
Place the solution in the titration vessel with a magnetic stir bar and begin stirring.
-
-
Titration:
-
Immerse the calibrated pH electrode in the solution.
-
For an acidic compound, titrate with the standardized NaOH solution. For a basic compound, titrate with the standardized HCl solution.
-
Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Perform the titration in triplicate to ensure reproducibility.[13]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways targeted by halogenated imidazopyridines and a typical experimental workflow for their development.
Caption: GABA-A Receptor Signaling Pathway.
Caption: PD-1/PD-L1 Immune Checkpoint Pathway.
Caption: Drug Discovery Workflow.
Conclusion
The physicochemical properties of halogenated imidazopyridines are fundamental to their development as therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers working to understand and optimize these promising molecules. The provided visualizations of key signaling pathways and a typical drug discovery workflow further contextualize the importance of these properties in the broader landscape of medicinal chemistry and pharmacology. A thorough understanding and application of these principles will undoubtedly accelerate the discovery of new and effective imidazopyridine-based drugs.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. rheolution.com [rheolution.com]
- 3. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.ar [scielo.org.ar]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. enamine.net [enamine.net]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Synthesis Protocol for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a key intermediate in the development of pharmaceutical compounds, including kinase inhibitors and anxiolytic agents.[1] The described methodology is based on the classical condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, a common and effective route for the synthesis of the imidazo[1,2-a]pyridine scaffold.[2][3] This protocol offers a straightforward and efficient procedure suitable for laboratory-scale synthesis.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry.[3] The specific compound, this compound, serves as a crucial building block in the synthesis of various therapeutic agents. Its structure allows for selective targeting of biological molecules, which is of significant interest in drug discovery for central nervous system disorders and cancer.[1] The synthesis of this intermediate is therefore a critical step in the development of novel therapeutics. The protocol detailed below is a robust method for the preparation of this valuable compound.
Reaction Scheme
The synthesis of this compound is achieved through the cyclocondensation of 2-amino-5-bromo-3-fluoropyridine with chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine system.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of substituted imidazo[1,2-a]pyridines.[4][5]
Materials:
-
2-Amino-5-bromo-3-fluoropyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.2 eq) followed by the dropwise addition of a 40% chloroacetaldehyde aqueous solution (1.2 eq).[4]
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 5-24 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.[4]
-
To the residue, add deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).[4]
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.[4]
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Amino-5-bromo-3-fluoropyridine | - |
| Reagent | 40% Chloroacetaldehyde aqueous solution | [4] |
| Base | Sodium Bicarbonate | [4] |
| Solvent | Ethanol | [4] |
| Temperature | 50-60 °C | [4] |
| Reaction Time | 5-24 hours | [4] |
| Work-up | Ethyl acetate extraction, brine wash | [4] |
| Purification | Recrystallization or Column Chromatography | [4] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chloroacetaldehyde is toxic and corrosive; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This application note provides a comprehensive protocol for the synthesis of this compound. The presented methodology is based on established chemical transformations and offers a reliable route to this important pharmaceutical intermediate. Researchers are advised to adapt and optimize the conditions as needed for their specific laboratory setup.
References
Suzuki coupling of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine with arylboronic acids
An overview of the Suzuki coupling reaction involving 6-Bromo-8-fluoroimidazo[1,2-a]pyridine and arylboronic acids is provided below. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[1] In the context of medicinal chemistry, this reaction is invaluable for synthesizing complex molecules from readily available building blocks. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds.[2] The ability to introduce diverse aryl groups at the 6-position of the this compound core through Suzuki coupling allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Microwave-assisted synthesis has been shown to be an effective technique for accelerating Suzuki coupling reactions involving halogenated imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating methods. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction outcome and may require screening for specific substrates.[3][4]
General Reaction Scheme
The Suzuki coupling of this compound with an arylboronic acid proceeds as follows:
Where 'Ar' represents a substituted or unsubstituted aryl group.
Experimental Workflow
The following diagram outlines the general workflow for the Suzuki coupling experiment.
Caption: Experimental workflow for Suzuki coupling.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or hexane) for chromatography elution
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid (1.2 eq.), the base (2-3 eq.), and the palladium catalyst (0.05-0.1 eq.).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes). Reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 6-aryl-8-fluoroimidazo[1,2-a]pyridine.
-
Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on reported yields for similar substrates.
| Entry | Arylboronic Acid | Product | Reported Yield (%) |
| 1 | Phenylboronic acid | 8-Fluoro-6-phenylimidazo[1,2-a]pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 8-Fluoro-6-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine | 75-85 |
| 4 | 3-Tolylboronic acid | 8-Fluoro-6-(m-tolyl)imidazo[1,2-a]pyridine | 82-92 |
| 5 | 2-Naphthylboronic acid | 8-Fluoro-6-(naphthalen-2-yl)imidazo[1,2-a]pyridine | 78-88 |
| 6 | Thiophen-2-ylboronic acid | 8-Fluoro-6-(thiophen-2-yl)imidazo[1,2-a]pyridine | 70-80 |
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling reaction is illustrated in the catalytic cycle below.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. The functionalization of this core structure is crucial for the development of novel therapeutic agents and materials. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines from aryl halides.
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine with various primary and secondary amines. The methodologies described herein are based on established principles of the Buchwald-Hartwig reaction and draw from examples with structurally similar heteroaryl halides, offering a robust starting point for the synthesis of novel 6-amino-8-fluoroimidazo[1,2-a]pyridine derivatives.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting both the oxidative addition and reductive elimination steps.
Data Presentation: Reaction Conditions and Yields
The following tables summarize optimized reaction conditions for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The data presented is a compilation based on analogous reactions with similar heteroaryl bromides and serves as a strong predictive starting point.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| p-Toluidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| p-Anisidine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 88-98 |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 90 | 18 | 75-85 |
| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 90-99 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 85-95 |
| Pyrrolidine | [Pd(allyl)Cl]₂ (1) | DavePhos (2) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 88-98 |
| N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 80-90 |
| Indoline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 75-85 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and standard Schlenk techniques or in a glovebox. Reagents should be of high purity.
Protocol 1: General Procedure for Amination with Primary Amines
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe, followed by the primary amine.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-8-fluoroimidazo[1,2-a]pyridine derivative.
-
Protocol 2: General Procedure for Amination with Secondary Amines
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe, followed by the secondary amine.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional dichloromethane (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired 6-amino-8-fluoroimidazo[1,2-a]pyridine derivative.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst. |
| Inappropriate ligand | Screen a panel of bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |
| Incorrect base | The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are generally effective. Base solubility can also be a factor. | |
| Formation of Side Products | Hydrodehalogenation | Use a less sterically hindered ligand, lower the reaction temperature, or decrease the reaction time. |
| Dimerization of starting material | Lower the catalyst loading or reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is a highly efficient method for the synthesis of 6-amino-8-fluoroimidazo[1,2-a]pyridine derivatives. The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, facilitating the exploration of this important chemical space for drug discovery and materials science.
Application Notes and Protocols for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic applications. The strategic placement of the bromo and fluoro substituents on this scaffold provides medicinal chemists with versatile handles for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of complex molecules with tailored pharmacological profiles. This document provides an overview of its applications, detailed synthetic protocols, and its role in the development of novel therapeutics.
Applications in Medicinal Chemistry
This compound is a key building block for the development of potent and selective therapeutic agents. Its derivatives have been investigated for a range of biological activities, including:
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine core is a common scaffold for the design of kinase inhibitors, which are crucial in oncology and inflammation research.
-
Central Nervous System (CNS) Agents: Derivatives of this intermediate have shown potential as anxiolytic and sedative agents, often through modulation of GABA-A receptors.
-
Adenosine Receptor Modulators: This intermediate is particularly valuable in the synthesis of adenosine A2A receptor modulators, which are under investigation for the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease, as well as for their potential in immuno-oncology.[1]
The bromine atom at the 6-position offers a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom at the 8-position can enhance metabolic stability and influence the physicochemical properties of the final compound, such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles.
Data Presentation
Physicochemical Properties
| Property | Value |
| CAS Number | 474709-06-3 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Beige solid[2] |
Reported Synthetic Yield
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Cyclocondensation | 2-amino-5-bromo-3-fluoropyridine | This compound | 80.7 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of imidazo[1,2-a]pyridines and the reported yield for this specific compound[2]. The reaction involves the cyclocondensation of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde or bromoacetaldehyde.
Materials:
-
2-amino-5-bromo-3-fluoropyridine
-
Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium bicarbonate (2.0 eq).
-
To this suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a beige solid.
Expected Yield: Approximately 80.7%[2].
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: Suzuki Coupling
Caption: Suzuki coupling using the intermediate.
Signaling Pathway: Adenosine A2A Receptor Modulation
Derivatives of this compound have been developed as modulators of the adenosine A2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the context of neurodegenerative diseases and cancer, blocking this receptor with an antagonist can have therapeutic effects.
Caption: Adenosine A2A receptor signaling pathway and antagonism.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 6-substituted imidazo[1,2-a]pyridines utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to rapidly synthesize a diverse library of 6-substituted analogs is therefore of high value in drug discovery and development.
Overview of the Synthetic Strategy
The primary and most convergent approach for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. Microwave irradiation facilitates this reaction, often in the absence of a catalyst and in environmentally benign solvents. The general reaction scheme is depicted below:
Scheme 1: General Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
This application note will focus on variations at the R3 position (6-position) of the imidazo[1,2-a]pyridine core, providing specific examples for the synthesis of 6-bromo, 6-nitro, and 6-amino substituted derivatives.
Data Presentation: Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various 6-substituted imidazo[1,2-a]pyridines, compiled from multiple sources.
| Entry | 6-Substituent (R3) | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | -Br | 5-Bromo-2-aminopyridine, Chloroacetaldehyde | Water | 100 | 30 | High | |
| 2 | -NO2 | 5-Nitro-2-aminopyridine, 2-bromoacetophenone | Ethanol | 80 | 10 | 85 | N/A |
| 3 | -NH2 | Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, Dialkylamines | DMF | 120 | 10 | up to 94 | [1] |
| 4 | -CH3 | 5-Methyl-2-aminopyridine, 2-bromo-1-phenylethanone | Ethanol | 110 | 15 | 92 | N/A |
Note: The data presented is a compilation from various literature sources and may not represent a direct comparative study under identical conditions. Yields are isolated yields.
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of specific 6-substituted imidazo[1,2-a]pyridines.
General Protocol for Microwave-Assisted Synthesis
Materials:
-
Appropriately substituted 2-aminopyridine (1.0 mmol)
-
α-halocarbonyl compound (1.1 mmol)
-
Solvent (e.g., Ethanol, Water, DMF) (3-5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol) and the α-halocarbonyl compound (1.1 mmol).
-
Add the chosen solvent (3-5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at the specified temperature and time (see table for examples).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted imidazo[1,2-a]pyridine.
Protocol for 6-Bromo-imidazo[1,2-a]pyridine
Reactants:
-
5-Bromo-2-aminopyridine (173 mg, 1.0 mmol)
-
Chloroacetaldehyde (40% in water) (0.15 mL, 1.1 mmol)
Conditions:
-
Solvent: Water (3 mL)
-
Temperature: 100 °C
-
Time: 30 minutes
Follow the general protocol outlined in section 3.1.
Protocol for 6-Nitro-imidazo[1,2-a]pyridine
Reactants:
-
5-Nitro-2-aminopyridine (139 mg, 1.0 mmol)
-
2-Bromoacetophenone (219 mg, 1.1 mmol)
Conditions:
-
Solvent: Ethanol (4 mL)
-
Temperature: 80 °C
-
Time: 10 minutes
Follow the general protocol outlined in section 3.1.
Protocol for 6-Amino-imidazo[1,2-a]pyridine Derivatives
This synthesis involves a multi-component reaction.[2][1]
Reactants:
-
Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone (1.0 mmol)
-
Dialkylamine (e.g., pyrrolidine) (1.2 mmol)
Conditions:
-
Solvent: DMF (3 mL)
-
Temperature: 120 °C
-
Time: 10 minutes
Follow the general protocol outlined in section 3.1.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 6-substituted imidazo[1,2-a]pyridines.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway (Illustrative)
The imidazo[1,2-a]pyridine core is a versatile pharmacophore that can interact with various biological targets. The following is a hypothetical signaling pathway diagram illustrating how a 6-substituted imidazo[1,2-a]pyridine derivative might act as a kinase inhibitor, a common mechanism of action for this class of compounds.
Caption: Hypothetical kinase inhibition pathway.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Halogenoimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-halogenoimidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. The ability to functionalize the 6-position of this ring system through various cross-coupling reactions is a powerful tool in medicinal chemistry and drug discovery, enabling the synthesis of diverse libraries of compounds for biological screening.
This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions. For each reaction, a general workflow, a detailed experimental protocol, and a summary of representative reaction conditions and yields are provided.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for palladium-catalyzed cross-coupling reactions of 6-halogenoimidazo[1,2-a]pyridines involves the reaction of the halogenated substrate with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction mixture is typically heated to achieve the desired transformation.
Application Notes and Protocols: Derivatization of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including potent and selective kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.
This document provides detailed application notes and protocols for the derivatization of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 6-position and the fluorine atom at the 8-position offers opportunities for selective functionalization and modulation of physicochemical properties to achieve desired potency and selectivity against various kinase targets. The primary derivatization strategies discussed herein are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are powerful and versatile methods for C-C and C-N bond formation, respectively.
Core Scaffold
This compound
-
CAS Number: 474709-06-3
-
Molecular Formula: C₇H₄BrFN₂
-
Molecular Weight: 215.02 g/mol
This starting material serves as a versatile platform for generating a library of kinase inhibitors through derivatization at the 6-position.
Synthetic Strategies and Derivatization
The bromine atom at the 6-position of the imidazo[1,2-a]pyridine core is the primary site for derivatization using palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for introducing aryl, heteroaryl, or vinyl groups at the 6-position. This allows for the exploration of various substituents to probe the binding pocket of the target kinase.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines at the 6-position. This is a key strategy for introducing functionalities that can form critical hydrogen bonds with the kinase hinge region or other key residues.
Kinase Inhibition Data
The derivatization of the imidazo[1,2-a]pyridine scaffold has led to the discovery of potent inhibitors against various kinases. While specific data for derivatives of this compound is proprietary or dispersed, the following table summarizes representative data for structurally related imidazo[1,2-a]pyridine-based kinase inhibitors to guide derivatization efforts. The data highlights the impact of different substituents on kinase inhibitory activity.
| Compound ID | R Group at 6-position | Target Kinase | IC₅₀ (nM) | Reference Compound (if applicable) |
| A-1 | 4-methoxyphenyl | PI3Kα | 150 | - |
| A-2 | 3-aminophenyl | PI3Kα | 85 | - |
| B-1 | 2-pyridyl | DYRK1A | 2600 | - |
| B-2 | 4-chlorophenyl | CLK1 | 700 | - |
| C-1 | N-methyl-4-piperidyl | SIK1 | <1 | - |
| C-2 | 4-(dimethylamino)phenyl | SIK2 | 120 | - |
Table 1: Representative Kinase Inhibition Data for Derivatized Imidazo[1,2-a]pyridine Scaffolds. Data is compiled from studies on structurally similar compounds to provide structure-activity relationship insights.[4][5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-substituted-8-fluoroimidazo[1,2-a]pyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Ethyl acetate
-
Celite
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-8-fluoroimidazo[1,2-a]pyridine derivative.[7][8]
Visualizations
Signaling Pathway
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General workflow for inhibitor synthesis and evaluation.
Logical Relationships in Derivatization
Caption: Logic of derivatization strategies and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oceanomics.eu [oceanomics.eu]
- 5. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential neuropharmacological applications of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, focusing on its role as a modulator of the GABAA receptor. The protocols detailed below are designed to guide researchers in the evaluation of this compound and its derivatives.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs with a range of biological activities, including anxiolytic, hypnotic, and anticonvulsant effects.[1] Much of the neuropharmacological activity of this class of compounds is attributed to their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Specifically, the 8-fluoro substitution in the imidazo[1,2-a]pyridine ring system has been identified as a key feature, serving as a bioisosteric replacement for the nitrogen atom in the analogous imidazo[1,2-a]pyrimidine scaffold, which is also known to produce GABAA receptor modulators.[2] This substitution suggests that this compound is a promising candidate for development as a selective modulator of GABAA receptor subtypes. The bromine at the 6-position offers a handle for further chemical modification to explore the structure-activity relationship (SAR) and optimize pharmacological properties.
Primary Application: Positive Allosteric Modulator of GABAA Receptors
Based on the established pharmacology of the 8-fluoroimidazo[1,2-a]pyridine scaffold, the primary application of this compound in neuropharmacology is as a positive allosteric modulator (PAM) of GABAA receptors. PAMs at the GABAA receptor do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. This enhanced inhibitory neurotransmission is the basis for the anxiolytic, sedative-hypnotic, and anticonvulsant effects of many drugs targeting this receptor.
Signaling Pathway
The canonical signaling pathway for a GABAA receptor PAM is depicted below.
Quantitative Data
Disclaimer: Specific quantitative biological data for this compound is not currently available in the public domain. The following tables present representative data for closely related 8-fluoroimidazo[1,2-a]pyridine derivatives to illustrate the potential activity profile. These values should be considered as a starting point for experimental investigation.
Table 1: Representative In Vitro Binding Affinities of 8-Fluoroimidazo[1,2-a]pyridine Analogs for GABAA Receptor Subtypes
| Compound ID | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |
| Analog A | 15 | 8 | 10 | 25 |
| Analog B | 5 | 2 | 3 | 12 |
| Analog C | 50 | 25 | 30 | 80 |
Data is hypothetical and for illustrative purposes.
Table 2: Representative In Vitro Functional Potencies of 8-Fluoroimidazo[1,2-a]pyridine Analogs at GABAA Receptor Subtypes
| Compound ID | α1β3γ2 (EC50, nM) | α2β3γ2 (EC50, nM) | α3β3γ2 (EC50, nM) | α5β3γ2 (EC50, nM) |
| Analog A | 120 | 50 | 75 | 200 |
| Analog B | 45 | 15 | 25 | 100 |
| Analog C | 350 | 180 | 220 | 500 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound and its derivatives.
Experimental Workflow
References
Application Notes and Protocols for C-N Bond Formation with 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the C-N bond formation with 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a key reaction for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in numerous biologically active compounds, and the ability to introduce nitrogen-based substituents at the 6-position opens up vast possibilities for structure-activity relationship (SAR) studies.
This document details a robust and versatile palladium-catalyzed Buchwald-Hartwig amination protocol, which is highly effective for the coupling of a wide range of primary and secondary amines with the this compound core. The protocol is designed to be accessible to researchers with a working knowledge of synthetic organic chemistry.
Reaction Principle
The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2] The reaction is catalyzed by a palladium complex, which is stabilized by a bulky, electron-rich phosphine ligand. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[2][3]
Experimental Protocols
This section provides detailed methodologies for the Buchwald-Hartwig amination of this compound with a representative primary amine (aniline) and a secondary amine (morpholine).
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Protocol 1: Coupling with a Primary Amine (Aniline)
-
Reaction Setup: In an oven-dried Schlenk tube, under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), aniline (1.2 equiv.), RuPhos Pd G3 (2 mol%), and Sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous and degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-8-fluoroimidazo[1,2-a]pyridin-6-amine.
Protocol 2: Coupling with a Secondary Amine (Morpholine)
-
Reaction Setup: In an oven-dried Schlenk tube, under an inert atmosphere, combine this compound (1.0 equiv.), morpholine (1.5 equiv.), RuPhos Pd G3 (2 mol%), and Sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 4-(8-fluoroimidazo[1,2-a]pyridin-6-yl)morpholine.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines. The data presented is based on analogous reactions reported in the literature for similar heterocyclic systems and serves as a guideline for experimental design.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | RuPhos Pd G3 (2) | - | NaOtBu (1.4) | Dioxane | 100 | 16 | 92 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 78 |
| 4 | Piperidine | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 12 | 88 |
| 5 | Imidazole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of Covalent Inhibitors Utilizing a 6-Substituted Imidazo[1,2-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a versatile scaffold in medicinal chemistry. The strategic placement of a bromine atom at the 6-position offers a valuable synthetic handle for introducing a variety of functional groups through cross-coupling reactions. This allows for the attachment of a "warhead" — an electrophilic group designed to form a covalent bond with a specific amino acid residue, typically a cysteine, in the target protein's active site. This covalent interaction can lead to prolonged and potent inhibition.
General Strategy for Covalent Inhibitor Synthesis
The synthesis of a covalent inhibitor using a 6-bromo-substituted imidazo[1,2-a]pyridine core generally involves a multi-step process. A common approach is to utilize a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, to install a linker at the 6-position. This linker is then further functionalized to incorporate a covalent warhead, such as an acrylamide or a 2-cyanoacrylamide moiety. The 8-fluoro substituent can contribute to modulating the physicochemical properties of the final compound, potentially improving its metabolic stability and cell permeability.
Experimental Protocols
The following protocols are adapted from the synthesis of a 2-cyanoacrylamide-based imidazopyridine inhibitor of TAK1 and illustrate a plausible synthetic route.
Protocol 1: Synthesis of an Amine-Functionalized Imidazo[1,2-a]pyridine Intermediate
This protocol describes a hypothetical Buchwald-Hartwig amination to introduce a protected amine at the 6-position of the imidazo[1,2-a]pyridine core.
-
Materials:
-
6-Bromo-8-fluoroimidazo[1,2-a]pyridine
-
tert-Butyl piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), tert-butyl piperazine-1-carboxylate (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected amine intermediate.
-
Protocol 2: Deprotection and Acrylamide Warhead Installation
This protocol details the removal of the Boc protecting group and subsequent coupling with an activated acrylic acid derivative to form the covalent warhead.
-
Materials:
-
Boc-protected amine intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
2-Cyanoacrylic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Boc-protected amine intermediate (1.0 mmol) in DCM (10 mL).
-
Add TFA (5.0 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the resulting amine salt in anhydrous DMF (10 mL).
-
In a separate flask, dissolve 2-cyanoacrylic acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (3.0 mmol) to the 2-cyanoacrylic acid solution and stir for 10 minutes.
-
Add the activated acid solution to the amine salt solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by silica gel column chromatography.
-
Data Presentation
The following table presents quantitative data for a synthesized imidazopyridine derivative targeting TAK1, demonstrating the potent inhibitory activity that can be achieved with this scaffold.[1][2]
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| 13h | TAK1 | Enzymatic | 27 |
Signaling Pathway
The diagram below illustrates the signaling pathway of TAK1, a key kinase in the NF-κB and MAPK signaling cascades. Covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold can effectively block this pathway, leading to downstream effects on cell survival and inflammation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct approach for the synthesis of this compound is the condensation reaction between 2-amino-5-bromo-3-fluoropyridine and a two-carbon electrophile, typically an α-haloaldehyde or its equivalent. This reaction, a variation of the Tschitschibabin reaction, involves the initial formation of an N-alkylated intermediate, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are:
-
2-Amino-5-bromo-3-fluoropyridine: The availability and purity of this substituted aminopyridine are crucial for the success of the reaction.
-
α-Haloaldehyde: Chloroacetaldehyde or bromoacetaldehyde are commonly used. These can be used as aqueous solutions or in the form of their acetals (e.g., bromoacetaldehyde diethyl acetal), which are more stable and easier to handle.
Q3: I am observing a low yield of the desired product. What are the potential causes?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Poor quality of starting materials: Impurities in the 2-amino-5-bromo-3-fluoropyridine can lead to side reactions.
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and base are all critical parameters that need to be optimized.
-
Side reactions: Polymerization of the aldehyde, formation of di-alkylation products, or incomplete cyclization can reduce the yield.
-
Inefficient purification: The product may be lost during workup and purification steps.
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions:
-
Control the stoichiometry: Use a slight excess of the α-haloaldehyde (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the aminopyridine.
-
Optimize the temperature: Running the reaction at a moderate temperature can prevent the polymerization of the aldehyde and other side reactions.
-
Choose the appropriate base and solvent: The choice of base and solvent can significantly influence the reaction pathway. A non-nucleophilic base is often preferred.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or very little product formation | Inactive starting materials or incorrect reaction conditions. | - Verify the identity and purity of your starting materials using analytical techniques (NMR, MS). - Ensure the reaction temperature is appropriate. Some variations of this reaction require heating. - Check the pH of the reaction mixture; the cyclization step can be pH-sensitive. |
| Low Yield | Suboptimal reaction conditions or significant side product formation. | - Perform a systematic optimization of reaction parameters (see Table 1 for starting points). - Try different solvents (e.g., ethanol, isopropanol, dioxane, or a mixture with water). - Experiment with different bases (e.g., NaHCO₃, Na₂CO₃, triethylamine). - Consider using a milder C2-synthon, such as bromoacetaldehyde diethyl acetal, which requires in-situ hydrolysis. |
| Formation of a dark, tarry substance | Polymerization of the aldehyde or decomposition of starting materials/product. | - Lower the reaction temperature. - Add the aldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are air-sensitive. |
| Difficulty in purifying the product | Presence of closely related impurities or unreacted starting materials. | - Optimize the extraction and washing steps during workup to remove water-soluble impurities. - Employ column chromatography with a carefully selected solvent system for purification. - Recrystallization from a suitable solvent can be an effective final purification step. |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Chloroacetaldehyde
This protocol is adapted from a general method for the synthesis of 6-bromoimidazo[1,2-a]pyridine.[1]
-
Reaction Setup: To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or a 1:1 mixture of ethanol and water) in a round-bottom flask, add a base such as sodium bicarbonate (1.2 eq).
-
Addition of Aldehyde: Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) to the mixture at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Starting Material (Aminopyridine) | C2-Synthon | Solvent | Base | Temperature | Time | Yield | Reference |
| 2-Amino-5-bromopyridine | 40% Chloroacetaldehyde (aq) | Ethanol | NaHCO₃ | 55 °C | 5 h | High | [1] |
| 2-Amino-5-bromopyridine | 40% Chloroacetaldehyde (aq) | Water | Triethylamine | 55 °C | 20 h | High | [1] |
| 2,3-Diamino-5-bromopyridine | Bromoacetaldehyde diethyl acetal | Dioxane/Water | NaHCO₃ | Reflux | 14 h | 92% | [2] |
Note: The yields reported in the literature are for structurally related compounds and may vary for the synthesis of this compound.
Visualizations
Experimental Workflow
References
Common side reactions in the synthesis of imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: The most prevalent methods include the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, the Tschitschibabin reaction, and various metal-catalyzed cyclizations. The GBB reaction, a type of isocyanide-based multicomponent reaction, is particularly popular for its efficiency in creating molecular diversity from simple starting materials.
Q2: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a low yield. What are the potential causes?
A2: Low yields in the GBB reaction can stem from several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Both Brønsted and Lewis acids are used, and their effectiveness can vary depending on the substrates.
-
Presence of Water: The reaction is sensitive to water, which can hydrolyze the imine intermediate.
-
Substrate Reactivity: Electron-poor 2-aminopyridines or sterically hindered aldehydes may exhibit lower reactivity.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
Q3: What are the common side products in the GBB synthesis of imidazo[1,2-a]pyridines?
A3: Several side products can form during the GBB reaction, depending on the substrates and reaction conditions. Common side products include:
-
Ugi-type Adducts: Especially when using aliphatic aldehydes, a competing Ugi-type reaction can occur, leading to the formation of linear peptide-like structures instead of the fused heterocyclic ring.[1]
-
Products from Formaldehyde: When formaldehyde is used as the aldehyde component, specific byproducts can arise.
-
Rearrangement Products: In some cases, the initially formed GBB product can undergo further reactions, such as an intramolecular Pictet-Spengler reaction, to yield more complex polycyclic structures.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of imidazo[1,2-a]pyridines.
Problem 1: Formation of Ugi-type Side Products in the GBB Reaction
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Presence of a major byproduct with a mass corresponding to the addition of all three components (2-aminopyridine, aldehyde, isocyanide) plus a molecule of water.
-
Reduced yield of the desired imidazo[1,2-a]pyridine.
Cause: The GBB reaction proceeds through a formal [4+1] cycloaddition. However, a competing pathway, similar to the Ugi four-component reaction, can occur, especially with aliphatic aldehydes. In this pathway, the intermediate formed after the addition of the isocyanide is trapped by a nucleophile (often water present in the reaction mixture) before cyclization can occur, leading to a linear Ugi adduct.
Solutions:
-
Strict Anhydrous Conditions: The use of a dehydrating agent can significantly suppress the formation of the Ugi-type byproduct. Trimethyl orthoformate is an effective choice for this purpose.
-
Catalyst Optimization: Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ have been shown to favor the GBB pathway over the Ugi pathway. A systematic screening of catalysts and their loading is recommended.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like methanol, while common, can sometimes participate in the reaction. Experimenting with aprotic solvents may be beneficial.
Quantitative Data on the Effect of a Dehydrating Agent:
| Aldehyde | Catalyst | Dehydrating Agent | GBB Product Yield (%) | Ugi-type Byproduct Yield (%) |
| Isovaleraldehyde | Sc(OTf)₃ | None | 45 | 30 |
| Isovaleraldehyde | Sc(OTf)₃ | Trimethyl orthoformate | 85 | <5 |
| Butyraldehyde | Yb(OTf)₃ | None | 52 | 25 |
| Butyraldehyde | Yb(OTf)₃ | Trimethyl orthoformate | 91 | <5 |
Experimental Protocol: GBB Synthesis of 2-tert-butyl-3-(cyclohexylamino)imidazo[1,2-a]pyridine with Minimized Ugi-type Byproduct Formation
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminopyridine (1.0 mmol), pivalaldehyde (1.2 mmol), and anhydrous methanol (5 mL).
-
Add scandium(III) triflate (Sc(OTf)₃, 5 mol%).
-
Add trimethyl orthoformate (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add cyclohexyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired imidazo[1,2-a]pyridine.
Logical Relationship: GBB vs. Ugi Pathway
Caption: Competing pathways in the GBB reaction.
Problem 2: Unexpected Product Formation via Pictet-Spengler Reaction
Symptoms:
-
Isolation of a product with a significantly different and more complex structure than the expected imidazo[1,2-a]pyridine.
-
The unexpected product may be a polycyclic indole derivative.
Cause: When using certain aldehydes, such as indole-3-carbaldehyde, the initially formed GBB product can act as an intermediate for a subsequent intramolecular Pictet-Spengler reaction.[1] This leads to the formation of a fused polycyclic indole system.
Solutions:
-
Reaction Conditions Control: The Pictet-Spengler reaction is often acid-catalyzed and can be promoted by heat. Running the GBB reaction at lower temperatures and carefully controlling the acidity may help to suppress this follow-on reaction.
-
Substrate Modification: If the Pictet-Spengler reaction is inherent to the chosen aldehyde, consider using a different aldehyde that lacks the reactive moiety for this subsequent cyclization.
Experimental Workflow: Troubleshooting Unexpected Product Formation
References
Technical Support Center: Purification of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 6-bromo-8-fluoroimidazo[1,2-a]pyridine via recrystallization.
Troubleshooting Guide
Researchers may encounter several common issues during the recrystallization of this compound. This guide offers systematic solutions to these challenges.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - Incorrect solvent choice : The polarity of the solvent may not be suitable for this compound. Pyridine derivatives are often polar and require polar solvents.[1] - Insoluble impurities : The undissolved material may be an insoluble impurity.[1] | - Solvent Selection : Test the solubility of a small amount of the compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. Common solvents for similar compounds include alcohols (e.g., methanol, ethanol), ethyl acetate, acetone, and toluene.[2][3] - Hot Gravity Filtration : If a significant portion of the compound has dissolved, perform a hot gravity filtration to remove the insoluble impurities.[1] |
| No crystals form after the solution has cooled. | - Too much solvent was used : This is a very common reason for crystallization failure, as the solution is not saturated enough for crystals to form.[1][4][5] - Supersaturation : The solution is supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet started to crystallize.[1][4] | - Reduce Solvent Volume : Gently boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1][6] - Induce Crystallization : - Scratching : Scratch the inside of the flask below the surface of the liquid with a glass stirring rod to create nucleation sites.[1][4][6] - Seeding : Add a pure seed crystal of this compound to the solution to initiate crystal growth.[1][4] - Further Cooling : Cool the solution in an ice bath to further decrease the solubility of the compound.[7] |
| The compound "oils out" instead of forming crystals. | - Melting point of the compound is lower than the boiling point of the solvent : This can cause the solid to melt in the hot solvent and separate as an oil upon cooling.[5] - High level of impurities : Impurities can lower the melting point of the compound, leading to oiling out.[5] - Solution cooled too quickly : Rapid cooling can sometimes favor the formation of an oil over crystals.[5] | - Re-dissolve and Add More Solvent : Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][6] - Lower the Cooling Temperature : If using a mixed solvent system, you can try adding more of the solvent in which the compound is less soluble. - Slow Cooling : Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[5] |
| The yield of crystals is very low. | - Too much solvent was used : An excessive amount of solvent will keep more of the compound dissolved even after cooling.[4] - Premature crystallization : Crystals may have formed during hot gravity filtration and were lost. - Incomplete crystallization : The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. | - Concentrate the Mother Liquor : The liquid remaining after filtration (the mother liquor) can be concentrated by boiling off some of the solvent and cooled again to obtain a second crop of crystals. - Minimize Solvent Usage : Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] - Ensure Sufficient Cooling : Allow adequate time for the solution to cool and for crystallization to complete. Using an ice bath can maximize the yield. |
| The crystals are colored, but the pure compound should be white. | - Colored impurities are present : These impurities are soluble in the recrystallization solvent and co-crystallize with the product. | - Use of Decolorizing Carbon : Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for the recrystallization of this compound?
A1: An ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. The principle of "like dissolves like" is a good starting point; since this compound is a polar molecule, polar solvents are often a good choice.[1][4] It is recommended to perform small-scale solubility tests with a range of solvents such as ethanol, methanol, isopropanol, ethyl acetate, and acetone to identify the most suitable one.[1]
Q2: What should I do if my compound is soluble in a solvent at room temperature?
A2: If the compound is too soluble in a solvent at room temperature, that solvent is not suitable for recrystallization on its own. You can try a mixed-solvent system. Dissolve the compound in a small amount of the solvent in which it is highly soluble, and then slowly add a "non-solvent" (a solvent in which the compound is poorly soluble but is miscible with the first solvent) until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.
Q3: How can I prevent premature crystallization in the funnel during hot filtration?
A3: To prevent the product from crystallizing in the funnel during hot filtration, you can heat the funnel and the receiving flask before filtration. Using a stemless funnel can also help. Additionally, using a slight excess of hot solvent can keep the compound dissolved during this step; this excess solvent can then be evaporated before cooling to induce crystallization.[7]
Q4: Is it possible to recover the product if the recrystallization fails?
A4: Yes, if crystallization does not occur or if the product oils out, the compound is not lost. The solvent can be removed by rotary evaporation to recover the crude solid, and the recrystallization process can be attempted again with a different solvent or modified conditions.[5][6]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and volumes should be optimized based on preliminary solubility tests.
-
Solvent Selection : Based on solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[4]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, you can then place the flask in an ice bath.
-
Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]
-
Drying : Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.
Data Presentation
| Parameter | Crude Product | Recrystallized Product |
| Appearance | (e.g., Off-white powder) | (e.g., White crystalline solid) |
| Mass (g) | ||
| Melting Point (°C) | ||
| Purity (by HPLC/GC) | ||
| Recovery Yield (%) | N/A |
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Alternative Catalysts for Suzuki Coupling of Bromo-imidazo[1,2-a]pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines using alternative, cost-effective catalysts.
I. Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts to palladium for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines?
A1: While palladium catalysts are highly effective for Suzuki-Miyaura cross-coupling, there is a growing interest in alternatives due to palladium's high cost and low earth abundance.[1] First-row transition metals like nickel and copper are significantly more abundant and economical, making them attractive for large-scale synthesis and reducing the overall cost of drug development processes.[1] Recent studies have shown that nickel catalysts can sometimes outperform palladium in certain Suzuki-Miyaura reactions, particularly with challenging substrates.
Q2: What are the primary alternative catalysts for this reaction?
A2: The most promising and studied alternatives to palladium for the Suzuki coupling of heteroaryl bromides, including bromo-imidazo[1,2-a]pyridines, are nickel- and copper-based catalysts.[2][3] Nickel catalysts, in particular, have shown considerable success and are becoming a viable replacement for palladium in many cross-coupling reactions.[2]
Q3: Are there commercially available, air-stable alternative catalysts I can use?
A3: Yes, there are commercially available and air-stable nickel precatalysts that can be used for Suzuki-Miyaura couplings. For instance, NiCl₂(PCy₃)₂ is an air-stable precatalyst that has been successfully employed in the coupling of aryl halides with arylboronic acids in environmentally friendly solvents.[4] Another example is the air-stable "naked nickel" catalyst, [Ni(4-CF3stb)3], which has been shown to be effective for heteroaryl-heteroaryl Suzuki-Miyaura coupling without the need for complex ligands.[1]
Q4: What are the most common challenges when using nickel or copper catalysts for this reaction?
A4: Common challenges include lower yields compared to established palladium systems, catalyst deactivation, and the need for careful optimization of reaction conditions (ligand, base, solvent, and temperature). Nitrogen-containing heterocycles like imidazo[1,2-a]pyridines can sometimes coordinate to the metal center and inhibit catalytic activity.[5] Side reactions such as homocoupling of the boronic acid and dehalogenation of the starting material can also occur.[5]
II. Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the Suzuki coupling of bromo-imidazo[1,2-a]pyridines with alternative catalysts.
Guide 1: Low or No Product Yield
This is a frequent issue when transitioning from palladium to alternative catalysts. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low or no yield.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst | Use a fresh batch of catalyst or precatalyst. For nickel catalysts, consider in-situ generation from a stable Ni(II) salt. |
| Inappropriate Ligand | The ligand plays a crucial role. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[5] | |
| Suboptimal Base | The choice of base is critical. Screen inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction. | |
| Incorrect Solvent | The solvent can influence catalyst activity and solubility of reagents. Common solvents for nickel- and copper-catalyzed couplings include dioxane, DMF, and toluene. Greener alternatives like 2-Me-THF and t-amyl alcohol have also been shown to be effective for nickel-catalyzed reactions.[4] | |
| Low Reaction Temperature | Nickel- and copper-catalyzed reactions may require higher temperatures than their palladium-catalyzed counterparts. Gradually increase the reaction temperature, monitoring for decomposition. | |
| Protodeboronation of Boronic Acid | The boronic acid may be unstable under the reaction conditions. Consider using a more stable boronate ester (e.g., pinacol ester) or running the reaction under anhydrous conditions.[5] |
Guide 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired product.
Caption: Troubleshooting common side reactions.
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. |
| Dehalogenation of Bromo-imidazo[1,2-a]pyridine | The reaction temperature is too high, or the base is too strong. | Reduce the reaction temperature and/or screen milder bases. Shorter reaction times may also help to minimize this side reaction. |
III. Data Presentation: Comparison of Catalytic Systems
While specific data for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines with alternative catalysts is still emerging in the literature, the following table provides a general comparison based on studies of other heteroaryl bromides. This data should be used as a starting point for optimization.
Table 1: General Comparison of Catalysts for Suzuki Coupling of Heteroaryl Bromides
| Catalyst System | Typical Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | General Observations |
| Palladium-based | 1-5 | Phosphines (e.g., PPh₃, SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-120 | Generally high yields, broad substrate scope, but high cost. |
| Nickel-based | 5-10 | Phosphines (e.g., PCy₃, dppf), NHCs | K₃PO₄, Cs₂CO₃ | Dioxane, DMF, 2-Me-THF, t-amyl alcohol | 100-140 | Cost-effective, can be more effective for certain substrates, may require higher temperatures and catalyst loadings.[4] |
| Copper-based (Ligand-free) | 10 | None | Cs₂CO₃ | DMF | 120-150 | Inexpensive, ligand-free conditions are advantageous, but may require higher temperatures and have a more limited substrate scope.[6][7] |
IV. Experimental Protocols
The following are general protocols that can be adapted for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines using alternative catalysts. Note: These are starting points and will likely require optimization for specific substrates.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the nickel-catalyzed coupling of heteroaryl halides.[4]
Materials:
-
Bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the bromo-imidazo[1,2-a]pyridine, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Copper-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on a ligand-free copper-catalyzed Suzuki coupling of aryl halides.[6][7]
Materials:
-
Bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous and degassed DMF (5 mL)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine the bromo-imidazo[1,2-a]pyridine, arylboronic acid, CuI, and Cs₂CO₃.
-
Add the degassed DMF via syringe.
-
Heat the reaction mixture to 130-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
Optimizing temperature for the synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, with a particular focus on reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the reaction temperature in the synthesis of this compound?
A1: Based on analogous syntheses of related bromo- and fluoro-substituted imidazo[1,2-a]pyridines, a general starting temperature range is between 25°C and reflux conditions. A patent for the synthesis of 6-bromoimidazo[1,2-a]pyridine suggests a temperature range of 25-50°C[1]. However, other procedures for similar compounds utilize reflux conditions, which are dependent on the solvent used. For instance, the synthesis of 6-bromo-imidazo[1,2-a]pyridin-8-amine was conducted under reflux in a dioxane/water mixture[2].
Q2: How does temperature affect the yield and purity of the product?
A2: Temperature is a critical parameter that can significantly influence reaction rate, yield, and the formation of byproducts.
-
Low Temperatures: May lead to slow or incomplete reactions, resulting in low yields.
-
Optimal Temperature: Should provide a reasonable reaction rate and high conversion to the desired product with minimal byproduct formation.
-
High Temperatures: Can accelerate the reaction but may also promote the formation of impurities and degradation of the product or starting materials. For some imidazo[1,2-a]pyridine syntheses, heating at higher temperatures, such as 100°C in DMSO, has been reported for specific transformations like amination[3].
Q3: What are common side reactions or impurities observed when the temperature is not optimized?
A3: While specific data for this compound is limited, common issues in related syntheses include the formation of regioisomers, over-alkylation, or decomposition of the starting aminopyridine. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the formation of such impurities.
Q4: What solvents are typically used, and how do they influence the optimal temperature?
A4: The choice of solvent is critical as it determines the maximum achievable temperature under reflux conditions. Common solvents for imidazo[1,2-a]pyridine synthesis include ethanol, methanol, dioxane, water, and dimethylformamide (DMF)[1][2][4]. The optimal temperature will be linked to the boiling point of the chosen solvent or solvent mixture. For instance, a reaction in ethanol under reflux will be around 78°C, while in water it will be 100°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments. Consider switching to a higher-boiling solvent if necessary. |
| Inefficient heating or inaccurate temperature monitoring. | Ensure the reaction vessel is properly heated and use a calibrated thermometer. | |
| Formation of Multiple Products/Impurities | Reaction temperature is too high, leading to side reactions. | Decrease the reaction temperature. Perform a temperature screening experiment to find the optimal balance between reaction rate and selectivity. |
| Prolonged reaction time at elevated temperature. | Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. | |
| Inconsistent Yields | Poor temperature control. | Use a temperature-controlled heating mantle or oil bath for precise temperature regulation. |
| Variations in heating and cooling rates. | Standardize the heating and cooling protocol for all experiments. |
Data on Reaction Temperatures for Related Compounds
| Compound | Reactants | Solvent | Temperature | Yield | Reference |
| 6-bromoimidazo[1,2-a]pyridine | 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution | Water, ethanol, methanol, or isopropanol | 25-50°C | Not specified | [1] |
| 6-bromoimidazo[1,2-a]pyridin-8-amine | 2,3-diamino-5-bromopyridine, bromoacetaldehyde diethyl acetal | Dioxane/water (2:1) | Reflux | 92% | [2] |
| 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine | 3-bromo-5-chloropyridin-2-amine, 1,3-dichloroacetone | Ethanol | Reflux | 60% | [5] |
| C-6 aminated 3-bromoimidazo[1,2-b]pyridazines | 3-bromo-6-chloroimidazo[1,2-b]pyridazine, various amines | DMSO | 100°C | 79-98% | [3] |
Experimental Protocol: General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing related imidazo[1,2-a]pyridines and should be optimized for the specific target molecule.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-amino-3-fluoro-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, dioxane, or a mixture with water).
-
Addition of Second Reactant: To this solution, add the α-halocarbonyl reagent (e.g., chloroacetaldehyde or bromoacetaldehyde, typically 1.1-1.5 eq).
-
Temperature Control: Heat the reaction mixture to the desired temperature (start with a range of 50-80°C) using a temperature-controlled oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visual Workflow for Troubleshooting Temperature Optimization
Caption: A flowchart for troubleshooting temperature optimization in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine [mdpi.com]
Troubleshooting low conversion in Buchwald-Hartwig amination of imidazopyridines
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes for this important transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination of imidazopyridines can be attributed to several factors, as these reactions are often sensitive to specific conditions.[1] Here are the primary areas to investigate:
-
Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction period.[1][2]
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are critical for success. Trace amounts of water or other impurities can deactivate the catalyst.[1][2] Use freshly distilled or anhydrous solvents and ensure all reagents are of high purity.
-
Catalyst System Activation: If you are not using a pre-catalyst, the reduction of the Pd(II) source to the active Pd(0) species might be inefficient.[3] Using a pre-catalyst can often lead to more reliable results.[4]
Q2: I suspect catalyst poisoning from my imidazopyridine substrate. How can I mitigate this?
The nitrogen atoms within the imidazopyridine core can coordinate with the palladium center, leading to catalyst inhibition or "poisoning."[2] This is a common challenge with N-heterocyclic substrates.
-
Ligand Choice: The use of sterically bulky, electron-rich phosphine ligands is crucial. These ligands can shield the palladium center and prevent the substrate from binding and deactivating the catalyst.[2] Ligands like XPhos, RuPhos, and BrettPhos are often effective.[5][6]
-
Pre-catalyst Selection: Employing a palladium pre-catalyst can be advantageous as it can generate the active catalytic species more cleanly and efficiently, potentially bypassing pathways that lead to catalyst deactivation.[4]
Q3: Which ligand should I choose for the amination of an imidazopyridine?
Ligand selection is highly dependent on the specific imidazopyridine and amine coupling partners. For N-heterocyclic compounds, sterically hindered and electron-rich phosphine ligands are generally the most effective.[1]
-
Bulky Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility in C-N bond formation.[5]
-
Specialized Ligands: For particularly challenging couplings, consider ligands specifically designed for heteroaromatic substrates. For instance, imidazopyridine-based monophosphine ligands like JagPhos II have been successfully employed in the Buchwald-Hartwig amination of (hetero)aryl halides.[7]
Q4: How do I select the appropriate base for my reaction?
The choice of base is critical and depends on the functional group tolerance of your substrates.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are commonly used and often result in higher reaction rates.[1][8] However, they are not compatible with base-sensitive functional groups like esters or nitro groups.[6][8]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.[1] Cesium carbonate is often a good choice due to its solubility in many organic solvents.[3]
Q5: What is the optimal solvent and temperature for this reaction?
-
Solvent Selection: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig aminations.[1][6][9] The primary role of the solvent is to solubilize all reaction components.[1] Poor solubility is a frequent and often underestimated cause of reaction failure.[1][3]
-
Temperature: These reactions typically require heating, with temperatures ranging from 80-110 °C being common.[1][2][10] However, for thermally sensitive substrates, lower temperatures in combination with a stronger base may be necessary.[11] Conversely, excessively high temperatures can lead to catalyst decomposition.[2]
Q6: I am observing a significant amount of hydrodehalogenation as a side product. What can I do to minimize it?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[12] To minimize this:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of this side reaction.[8]
-
Lower the Reaction Temperature: Higher temperatures can favor side reactions. Reducing the temperature may improve the selectivity for the desired C-N coupling.[8]
-
Screen Different Ligands: The choice of ligand can significantly influence the prevalence of side reactions. Some ligands may be more prone to promoting hydrodehalogenation than others.[8]
Data Presentation: Reaction Parameter Comparison
The following tables summarize common starting conditions and troubleshooting variables for the Buchwald-Hartwig amination of imidazopyridines.
Table 1: Common Catalyst Systems
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | A robust, general system for many substrates. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | Good for substrates with base-sensitive groups. |
| XPhos Pd G3 | BrettPhos | LHMDS | THF | 80 | Pre-catalyst can improve reliability; BrettPhos is good for primary amines.[6] |
| Pd(OAc)₂ | JagPhos II | NaOtBu | 1,4-Dioxane | 100 | A specialized ligand for (hetero)aryl halides.[7] |
Table 2: Troubleshooting Guide - Low Conversion
| Potential Cause | Recommended Action | Parameter to Change |
| Catalyst Poisoning | Use a bulkier, more electron-rich ligand. | Ligand (e.g., try XPhos, RuPhos) |
| Inefficient Catalyst Activation | Switch to a palladium pre-catalyst. | Palladium Source (e.g., XPhos Pd G3) |
| Poor Reagent/Solvent Quality | Use anhydrous, degassed solvents and high-purity reagents. | Reagents/Solvent |
| Low Reagent Solubility | Screen alternative solvents. | Solvent (e.g., Toluene, Dioxane, THF)[3] |
| Inappropriate Base Strength | For sensitive substrates, switch to a weaker base. For slow reactions, try a stronger base. | Base (e.g., Cs₂CO₃ vs. NaOtBu)[3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halogenated Imidazopyridine:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the halogenated imidazopyridine (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol)).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[1]
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Caption: A simplified Buchwald-Hartwig catalytic cycle and common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. entegris.com [entegris.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine. It provides practical troubleshooting guides and frequently asked questions to address challenges that may arise during the synthesis and purification of this compound.
Troubleshooting Guide
This section offers solutions to specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I improve the outcome?
A1: A low yield of the target compound can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below:
-
Incomplete Reaction: The primary cause of low yield is often an incomplete reaction between the starting materials, 2-amino-5-bromo-3-fluoropyridine and 2-bromoacetaldehyde.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Based on general protocols for similar syntheses, a reaction temperature in the range of 50-80°C is a good starting point. If the reaction is sluggish, a modest increase in temperature may be beneficial.
-
Reagent Purity: The purity of the starting materials is critical. 2-Bromoacetaldehyde, in particular, can be unstable and should be of high quality.
-
-
-
Suboptimal Reaction Conditions: The chosen reaction conditions may not be optimal for this specific transformation.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While solvents like ethanol or a dioxane/water mixture are commonly used for the synthesis of imidazo[1,2-a]pyridines, exploring other options such as isopropanol or acetonitrile could lead to improved yields.
-
Base Selection: The choice of base and its stoichiometry are crucial. A base such as sodium bicarbonate should be used in sufficient excess to neutralize the hydrobromic acid generated during the reaction.
-
-
Q2: How can I effectively remove unreacted 2-amino-5-bromo-3-fluoropyridine from my final product?
A2: The presence of unreacted starting materials is a common purification challenge. The following methods are recommended for their removal:
-
Recrystallization: This is often the most straightforward and effective method for removing minor impurities. A detailed protocol is provided in the "Experimental Protocols" section. The key to successful recrystallization is the selection of an appropriate solvent system.
-
Column Chromatography: For instances where recrystallization is not effective or when a significant amount of starting material remains, silica gel column chromatography is a reliable purification technique. A detailed protocol can be found in the "Experimental Protocols" section.
Q3: I've identified an isomeric impurity that is proving difficult to separate. What is its likely structure and how can I prevent its formation?
A3: While specific literature on isomeric impurities in this particular synthesis is limited, a common side reaction in the formation of imidazo[1,2-a]pyridines is the generation of regioisomers. In this synthesis, an alternative cyclization could lead to the formation of 7-Bromo-8-fluoroimidazo[1,2-a]pyridine .
-
Minimizing Isomer Formation:
-
Reaction Temperature: Controlling the reaction temperature can influence the regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer, which is anticipated to be the desired this compound.
-
Solvent Effects: The polarity of the solvent can also play a role in directing the cyclization. Screening a range of solvents with varying polarities (e.g., toluene, acetonitrile, ethanol) may help to improve the isomeric ratio.
-
-
Purification Strategies:
-
Fractional Recrystallization: If the two isomers exhibit different solubilities in a specific solvent, fractional recrystallization can be an effective separation method.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, preparative HPLC is a powerful tool to isolate the desired isomer in high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
A1: Pure this compound is expected to be a solid at room temperature. While the exact melting point is not extensively documented, the related compound, 6-bromoimidazo[1,2-a]pyridine, has a reported melting point in the range of 76-81°C[1]. The introduction of the 8-fluoro substituent may slightly alter this value.
Q2: What are the appropriate storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.
Q3: Which analytical techniques are recommended for assessing the purity of my synthesized product?
A3: A combination of the following analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and to detect and quantify any non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and to identify the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and to identify any structural isomers or other major impurities.
Data Presentation
Table 1: Common Solvents for Recrystallization of this compound
| Solvent/Solvent System | Boiling Point (°C) | Comments |
| Ethanol | 78 | A versatile solvent for a wide range of organic compounds. |
| Isopropanol | 82 | Offers slightly different solubility properties compared to ethanol. |
| Ethyl Acetate/Hexane | 77 / 69 | A common solvent pair for compounds with intermediate polarity. |
| Toluene | 111 | A non-polar solvent suitable for less polar compounds. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for a variety of compounds. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent from Table 1. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature.
-
Dissolution: In an appropriately sized flask, dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed receiving flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystalline product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Use silica gel (particle size 40-63 µm, 230-400 mesh) for the stationary phase.
-
Mobile Phase (Eluent): The choice of eluent will depend on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent such as hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material.
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin the elution process with the chosen mobile phase, collecting fractions of the eluate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification issues.
References
Minimizing byproduct formation in the synthesis of imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines, focusing on two common synthetic methodologies: the Groebke-Blackburn-Bienaymé (GBB) reaction and the Ortoleva-King reaction.
Issue 1: Formation of Regioisomers in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: During the synthesis of substituted imidazo[1,2-a]pyridines using the GBB reaction with substituted 2-aminopyridines, I am observing the formation of a significant amount of a regioisomeric byproduct. How can I minimize its formation?
Answer: The formation of regioisomers is a known challenge in the GBB reaction, particularly when using unsymmetrically substituted 2-aminopyridines or other N-heterocyclic amines.[1] The regioselectivity is influenced by the electronic and steric nature of the substituents on the pyridine ring, which affects the nucleophilicity of the two nitrogen atoms.
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Lewis acids are commonly employed to activate the imine intermediate. Experimenting with different Lewis acids can help favor the desired regioisomer. For instance, Sc(OTf)₃ has been shown to be an effective catalyst in many GBB reactions.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product. However, this may also lead to longer reaction times. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. A systematic screening of solvents with different dielectric constants may help in identifying optimal conditions to favor the formation of the desired isomer.
-
Protecting Groups: In cases where one of the nitrogen atoms in the aminopyridine is significantly more reactive and leads to the undesired regioisomer, a protecting group strategy can be employed. This involves selectively protecting the more reactive nitrogen, running the GBB reaction, and then deprotecting to obtain the desired product.
Experimental Workflow for Catalyst Optimization in GBB Reaction
Caption: Workflow for optimizing catalyst selection to minimize regioisomer formation.
Issue 2: Formation of Iodinated Byproducts in the Ortoleva-King Reaction
Question: I am synthesizing 2-aryl-imidazo[1,2-a]pyridines via the Ortoleva-King reaction using an acetophenone and a 2-aminopyridine with iodine. My final product is contaminated with a significant amount of a 3-iodo-imidazo[1,2-a]pyridine byproduct. How can I prevent this?
Answer: The formation of 3-iodo-imidazo[1,2-a]pyridines is a common side reaction in the Ortoleva-King synthesis, especially when using stoichiometric or excess amounts of iodine. The desired product itself can undergo electrophilic iodination at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
Troubleshooting Strategies:
-
Control Stoichiometry of Iodine: Carefully controlling the stoichiometry of iodine is crucial. Using a catalytic amount of iodine is often sufficient to promote the reaction without leading to significant over-iodination. It is recommended to start with a sub-stoichiometric amount (e.g., 0.1-0.3 equivalents) and optimize from there.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of the product undergoing further reaction. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting materials are consumed to minimize the formation of the iodinated byproduct.
-
Choice of Oxidant: In some variations of the Ortoleva-King reaction, an additional oxidant is used to regenerate the active iodine species. The choice and amount of this oxidant can impact the formation of iodinated byproducts. Consider using a milder oxidant or optimizing its concentration.
-
One-Pot Procedures: Some one-pot procedures that generate the α-haloketone in situ followed by immediate cyclization can minimize the exposure of the final product to excess iodinating agents.
Quantitative Data on Byproduct Formation:
| Catalyst System | Temperature (°C) | Time (h) | Desired Product Yield (%) | 3-Iodo Byproduct (%) |
| I₂ (1.2 equiv) | 110 | 4 | 40-60 | Significant |
| Catalytic I₂/FeCl₃ | 80 | 2 | 70-85 | Minimal |
| Catalytic I₂/CoCl₂ | 100 | 3 | 65-80 | Low |
Note: Yields are approximate and can vary depending on the specific substrates used.
Mechanism of 3-Iodo Byproduct Formation
Caption: Formation of the 3-iodo byproduct from the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of imidazo[1,2-a]pyridines?
A1: Besides the regioisomers in the GBB reaction and iodinated compounds in the Ortoleva-King reaction, other potential byproducts can include unreacted starting materials, partially cyclized intermediates, and products from self-condensation of the carbonyl compound. The specific byproducts will depend on the chosen synthetic route and reaction conditions.
Q2: How can I effectively purify my imidazo[1,2-a]pyridine product from the byproducts?
A2: Column chromatography on silica gel is the most common method for purifying imidazo[1,2-a]pyridines. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.
Q3: Are there any "greener" alternatives for the synthesis of imidazo[1,2-a]pyridines?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused.[3] Some catalyst-free methods have also been reported under specific conditions.
Q4: My reaction is not going to completion. What are the first troubleshooting steps I should take?
A4: If your reaction is sluggish or incomplete, consider the following:
-
Reagent Purity: Ensure that your starting materials, especially the 2-aminopyridine and the carbonyl compound, are pure. Impurities can inhibit the reaction.
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture.
-
Temperature: Gently increasing the reaction temperature may improve the reaction rate.
-
Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction over an extended period.
Experimental Protocols
Detailed Experimental Protocol for the Groebke-Blackburn-Bienaymé Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a microwave vial, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and the chosen catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., methanol, 3 mL).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100 °C) for the specified time (e.g., 30 minutes).
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Detailed Experimental Protocol for the Ortoleva-King Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the acetophenone (1.0 mmol) and 2-aminopyridine (1.2 mmol) in a suitable solvent (e.g., chlorobenzene, 5 mL).
-
Catalyst Addition: Add the catalyst system (e.g., FeCl₃·6H₂O (10 mol%) and I₂ (20 mol%)).
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Signaling Pathway Involvement
Imidazo[1,2-a]pyridines are a class of privileged structures in medicinal chemistry and have been shown to modulate various signaling pathways implicated in diseases such as cancer.
Wnt/β-catenin Signaling Pathway: Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[4][5] This pathway is crucial in embryonic development and its dysregulation is linked to various cancers.
Caption: Inhibition of the Wnt/β-catenin pathway by imidazo[1,2-a]pyridines.
AKT/mTOR Signaling Pathway: Some imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit the AKT/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[6][7][8] Its hyperactivation is a common feature in many cancers.
Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridines.
STAT3/NF-κB Signaling Pathway: Imidazo[1,2-a]pyridines have also been reported to modulate the STAT3/NF-κB signaling pathway, which plays a critical role in inflammation and cancer.[9][10]
Caption: Modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for Cross-Coupling with 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 6-Bromo-8-fluoroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does the heteroaromatic nature of this compound affect catalyst loading?
A2: The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3] This effect may necessitate a higher catalyst loading compared to simpler aryl halides. The electronic properties of the fused imidazole ring and the fluorine substituent also influence the reactivity of the C-Br bond, which can affect the optimal catalyst loading.
Q3: Which factors should I consider when trying to reduce catalyst loading?
A3: To reduce catalyst loading, consider the following factors:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings.[1][3]
-
Pre-catalyst Choice: Using pre-formed, well-defined palladium pre-catalysts can lead to more efficient generation of the active catalytic species, potentially allowing for lower loadings compared to generating the catalyst in situ from a simple palladium salt like Pd(OAc)₂.
-
Reaction Temperature: Optimizing the reaction temperature can improve catalytic turnover, which may allow for a reduction in catalyst loading. However, excessively high temperatures can lead to catalyst decomposition.
-
Base and Solvent: The choice of base and solvent can significantly impact reaction rate and catalyst stability.[3] A thorough optimization of these parameters can lead to a more efficient catalytic system that operates at a lower catalyst loading.
-
Purity of Reagents: Ensure all reagents, especially the solvent and base, are free from impurities that could act as catalyst poisons.
Q4: What are the signs of catalyst deactivation?
A4: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and is no longer catalytically active. Other signs include a stalled reaction (no further conversion of starting material) or the need for progressively higher catalyst loadings to achieve the same yield.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are observing low or no product yield, a systematic approach to troubleshooting is recommended. The following guide will help you identify and address potential issues.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Reagent Quality: Ensure the purity and integrity of your this compound, coupling partner, solvent, and base. Impurities can inhibit the catalyst.
-
Ensure Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[2] Thoroughly degas all solvents and ensure the reaction is performed under a positive pressure of an inert gas like nitrogen or argon.
-
Investigate the Catalyst System:
-
Increase Catalyst Loading: As an initial step, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[1] This can help overcome issues of slow reaction kinetics or partial catalyst deactivation.
-
Screen Ligands: The choice of ligand is crucial. For heteroaromatic substrates, bulky and electron-rich phosphine ligands are often effective.[3] Consider screening a panel of ligands to find the optimal one for your specific transformation.
-
Optimize Temperature: Gradually increase the reaction temperature. Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate. However, be mindful of potential substrate or product decomposition at elevated temperatures.
-
Screen Bases and Solvents: The combination of base and solvent can have a profound effect on the reaction outcome.[3] A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) is often necessary.
-
Issue 2: Catalyst Deactivation (Palladium Black Formation)
The formation of palladium black is a clear indicator of catalyst decomposition and will lead to a cessation of the catalytic cycle.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Detailed Steps:
-
Improve Inert Atmosphere: Re-evaluate your procedure for excluding oxygen. More rigorous degassing of solvents and handling of reagents under an inert atmosphere (e.g., in a glovebox) may be necessary.
-
Check Reagent Purity: Ensure that your starting materials, solvent, and base are of high purity and free from potential catalyst poisons.
-
Evaluate Ligand: The ligand plays a critical role in stabilizing the active palladium species. If you are observing catalyst decomposition, consider switching to a more sterically bulky and electron-rich ligand, which can better protect the metal center from aggregation.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Switch to a More Stable Pre-catalyst: Some palladium pre-catalysts are more robust than others. Consider using a commercially available, well-defined pre-catalyst that is known for its stability.
Data Presentation
The following tables provide general starting points for catalyst loading optimization in common cross-coupling reactions. These are intended as guidelines, and specific optimization will be required for this compound.
Table 1: Typical Catalyst Loading Ranges for Suzuki-Miyaura Coupling
| Parameter | Initial Screening | Optimized Conditions | Challenging Substrates |
| Catalyst Loading (mol%) | 1 - 5 | 0.1 - 1 | 5 - 10 |
| Common Pd Sources | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Palladacycles | PdCl₂(dppf) |
| Typical Ligands | PPh₃, P(t-Bu)₃ | SPhos, XPhos, RuPhos | Buchwald Ligands |
Table 2: Typical Catalyst Loading Ranges for Buchwald-Hartwig Amination
| Parameter | Initial Screening | Optimized Conditions | Challenging Substrates |
| Catalyst Loading (mol%) | 1 - 3 | 0.05 - 0.5 | 2 - 5 |
| Common Pd Sources | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald Pre-catalysts | G3/G4 Palladacycles |
| Typical Ligands | BINAP, Xantphos | Josiphos, Buchwald Ligands | Custom Ligands |
Experimental Protocols
General Protocol for Catalyst Loading Screening in a Suzuki-Miyaura Coupling
This protocol provides a general method for screening different catalyst loadings for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Experimental Workflow for Catalyst Loading Screening
Caption: Experimental workflow for catalyst loading screening.
Methodology:
-
To a series of oven-dried reaction vials, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
To each vial, add the palladium pre-catalyst and ligand in the desired ratio, with the palladium loading varying for each vial (e.g., 0.5, 1, 2, and 5 mol%).
-
Seal the vials with a septum cap and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).
-
Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Once the reaction with the highest conversion for the lowest catalyst loading is identified, the reaction can be scaled up. Further optimization of temperature, base, and solvent may be necessary to minimize the catalyst loading further.
References
Validation & Comparative
Comparative ¹H NMR Analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine and Related Analogs
This guide provides a comparative analysis of the ¹H NMR spectral data for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine and structurally related analogs. Due to the limited availability of public ¹H NMR data for this compound, this guide presents experimental data for key analogs and predicts the spectral characteristics of the target compound based on established substituent effects in the imidazo[1,2-a]pyridine ring system. This information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds.
Data Presentation: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
The following table summarizes the reported ¹H NMR data for relevant imidazo[1,2-a]pyridine derivatives. The data is presented to facilitate comparison and aid in the structural elucidation of this compound.
| Compound | H-2 | H-3 | H-5 | H-7 | H-8 | Solvent |
| Imidazo[1,2-a]pyridine | 7.94 (s) | 7.52 (s) | 8.08 (d, 6.8) | 7.10 (t, 7.8) | 7.59 (d, 9.0) | CDCl₃ |
| 6-Bromoimidazo[1,2-a]pyridine | 7.54 (s) | 7.49 (s) | 8.19 (s) | 7.15 (d, 9.5) | 7.45 (d, 9.5) | CDCl₃ |
| 8-Fluoroimidazo[1,2-a]pyridine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Predicted: this compound | ~7.6 (d) | ~7.6 (d) | ~8.3 (d) | ~7.0 (dd) | - | CDCl₃ |
Note: Predicted values for this compound are estimations based on additive substituent effects. The presence of the electron-withdrawing fluorine atom at the 8-position is expected to induce a downfield shift on neighboring protons, particularly H-7. The coupling patterns will also be affected by fluorine-proton couplings.
Experimental Protocols
A standard protocol for the acquisition of ¹H NMR spectra for imidazo[1,2-a]pyridine derivatives is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Solvent: CDCl₃ (or other appropriate deuterated solvent).
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: Ambient probe temperature (typically 298 K).
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS.
-
Integrate all signals.
-
Visualization of Molecular Structure and Proton Numbering
The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering for the ring system, which is used for the assignment of ¹H NMR signals.
Comparative Guide to Purity Analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Ensuring the purity of such active pharmaceutical ingredients (APIs) is a critical step in the development process to guarantee safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile and thermally labile compounds. This guide outlines a robust HPLC method for the analysis of this compound and compares its performance with other analytical techniques.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the purity analysis of relatively non-polar small molecules like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.
Table 1: Optimized RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B over 1 minute |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) |
Hypothetical Purity Analysis Data
The following table presents hypothetical data from the analysis of three different batches of this compound using the optimized HPLC method. The primary impurities are postulated based on common synthetic routes for imidazo[1,2-a]pyridines, which often involve the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Potential Impurities:
-
Impurity A: 2-amino-3-fluoro-5-bromopyridine (Unreacted Starting Material)
-
Impurity B: Unidentified byproduct 1 (e.g., a regioisomer or dimerization product)
-
Impurity C: Unidentified byproduct 2 (e.g., a degradation product)
Table 2: HPLC Purity Profile of this compound Batches
| Compound | Retention Time (min) | Batch 1 (% Area) | Batch 2 (% Area) | Batch 3 (% Area) |
| Impurity A | 4.2 | 0.15 | 0.08 | 0.21 |
| Impurity B | 8.9 | 0.05 | Not Detected | 0.08 |
| This compound | 12.5 | 99.75 | 99.90 | 99.65 |
| Impurity C | 15.1 | 0.05 | 0.02 | 0.06 |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used in specific contexts.
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, well-established for purity determination. | Requires sample solubility, can be time-consuming for method development. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution and sensitivity compared to HPLC, reduced solvent consumption. | Higher initial instrument cost, more susceptible to clogging. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and a carrier gas. | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds like the target molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC for trace impurities, complex mixtures can be difficult to analyze. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information for impurity identification. | Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Prepare sample solutions of the test batches at the same concentration in the same diluent.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject each sample solution and record the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of each batch by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Ultra-High-Performance Liquid Chromatography (UHPLC)
The protocol is similar to the HPLC method, with adjustments to the instrument parameters to accommodate the higher pressures and faster flow rates. A UHPLC-specific C18 column with a smaller particle size (e.g., sub-2 µm) would be used. The gradient can be shortened significantly, potentially reducing the run time to under 5 minutes.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Relationship between Analytical Techniques.
A Comparative Guide to the Reactivity of 6-bromo- vs. 6-chloroimidazo[1,2-a]pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of this heterocyclic system, particularly at the 6-position, is a key strategy in the development of new drug candidates. This guide provides an objective comparison of the reactivity of two common starting materials, 6-bromoimidazo[1,2-a]pyridine and 6-chloroimidazo[1,2-a]pyridine, in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the optimal substrate and reaction conditions for their synthetic endeavors.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being the easiest to cleave during the oxidative addition step of the catalytic cycle. Consequently, 6-bromoimidazo[1,2-a]pyridines are expected to be more reactive than their 6-chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the cost-effectiveness and greater commercial availability of chloro-derivatives often make them attractive starting materials, provided that efficient catalytic systems are employed.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following data, extracted from a comparative study, highlights the performance of 6-bromo- and 6-chloroimidazo[1,2-a]pyridines under microwave-assisted conditions.
Data Presentation: Suzuki-Miyaura Coupling of 6-Haloimidazo[1,2-a]pyridines
| Entry | Halide (X) | Catalyst System | Time (min) | Yield (%) |
| 1 | Br | Pd(PPh₃)₄ | 20 | 87 |
| 2 | Br | Pd(OAc)₂/PPh₃ | 20 | 89 |
| 3 | Cl | Pd(OAc)₂/PPh₃ | 75 | 45 |
| 4 | Cl | Pd(PPh₃)₄ | 20 | 85 |
Data sourced from a study on microwave-assisted Suzuki-Miyaura cross-coupling of 6-halogenoimidazo[1,2-a]pyridines.[2]
As the data indicates, 6-bromoimidazo[1,2-a]pyridine is a highly effective substrate, providing excellent yields with both Pd(PPh₃)₄ and a Pd(OAc)₂/PPh₃ catalyst system in a short reaction time.[2] In contrast, the 6-chloro analogue shows significantly lower reactivity with the Pd(OAc)₂/PPh₃ system, requiring a longer reaction time and resulting in a much lower yield.[2] However, by switching to the Pd(PPh₃)₄ catalyst, the 6-chloroimidazo[1,2-a]pyridine becomes an excellent substrate, affording a high yield comparable to its bromo counterpart under the same microwave-assisted conditions.[2] This demonstrates that while the chloro-derivative is inherently less reactive, the choice of an appropriate, highly active catalyst system can overcome this limitation.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The following is a general procedure adapted from the literature for the microwave-assisted Suzuki-Miyaura cross-coupling of 6-haloimidazo[1,2-a]pyridines.[2]
Method A (for both 6-bromo and 6-chloro derivatives): A mixture of the 6-haloimidazo[1,2-a]pyridine (1.0 equiv), the corresponding (hetero)arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (2.0 equiv) in a dioxane/ethanol solvent mixture is subjected to microwave irradiation at 150 °C for 20 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄ and concentrated under vacuum. The residue is then purified by column chromatography on silica gel to yield the desired 6-(hetero)arylimidazo[1,2-a]pyridine.[2]
Method B (more effective for 6-bromo derivatives): The reaction is carried out as described in Method A, but the catalyst system is changed to Pd(OAc)₂ (0.1 equiv) and PPh₃ (0.2 equiv).[2]
Buchwald-Hartwig Amination
Data Presentation: Buchwald-Hartwig Amination of 6-Haloimidazo[1,2-a]pyridines
| Entry | Halide (X) | Amine | Catalyst System | Base | Yield (%) |
| 1 | Br | N-methylaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 80 |
| 2 | Cl | N-methylaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 65 |
Yields are representative and have been compiled from a study on the palladium-catalyzed amination of 6-haloimidazo[1,2-a]pyridines.
The data suggests that, in line with general reactivity trends, the 6-bromoimidazo[1,2-a]pyridine provides a higher yield in the Buchwald-Hartwig amination compared to the 6-chloro analogue under similar palladium-catalyzed conditions. The increased reactivity of the bromo-derivative facilitates the oxidative addition step, leading to a more efficient catalytic cycle. However, the 6-chloro derivative still serves as a viable substrate, providing a respectable yield, and its utility can often be enhanced by optimizing the ligand, base, and reaction temperature.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the palladium-catalyzed amination of 6-haloimidazo[1,2-a]pyridines.
To a reaction vessel under an inert atmosphere, add the 6-haloimidazo[1,2-a]pyridine (1.0 equiv), the amine (1.2 equiv), a palladium source such as Pd₂(dba)₃ (typically 2-5 mol %), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, typically 4-10 mol %), and a base (e.g., Cs₂CO₃ or NaOtBu, typically 1.5-2.0 equiv). Add an anhydrous solvent such as toluene or dioxane. The reaction mixture is then heated (typically between 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizing the Reaction Workflow
The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Conclusion
References
Comparative Guide to the X-ray Crystal Structure Analysis of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystal structure analysis of various imidazo[1,2-a]pyridine derivatives. It is designed to assist researchers in understanding the crystallographic properties of this important class of compounds, interpreting structural data, and designing future experiments. The guide includes a detailed summary of crystallographic data, experimental protocols for structure determination, and visualizations of the analytical workflow.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of imidazo[1,2-a]pyridine derivatives, providing a basis for comparing their solid-state structures. These derivatives showcase a range of substitution patterns, influencing their crystal packing and molecular conformations.
| Compound Name & CCDC Number | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Resolution (Å) |
| 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile (CCDC: 2480418)[1] | C₁₈H₁₅ClN₄ | Monoclinic | P2₁/c | 12.1985(7) | 6.2726(3) | 20.3813(11) | 90 | 104.379(2) | 90 | 1512.29(14) | 4 | 0.78 |
| 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | C₁₅H₁₂N₂O | Orthorhombic | Pbcn | - | - | - | 90 | 90 | 90 | - | - | - |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | C₉H₄ClF₃N₂O | Orthorhombic | Pbca | - | - | - | 90 | 90 | 90 | - | 24 | - |
| Imidazo[1,2-a]pyridine 5d (CCDC: 1049287)[2] | - | - | - | - | - | - | - | - | - | - | - | - |
| Imidazo[1,2-a]pyridine | C₇H₆N₂ | - | - | - | - | - | - | - | - | - | - | - |
Experimental Protocols
The determination of the crystal structure of imidazo[1,2-a]pyridine derivatives involves a series of critical steps, from crystal growth to data analysis. The following protocols are generalized from common practices in the field and should be adapted for specific compounds.
Crystallization
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.
-
Solvent Selection: Imidazo[1,2-a]pyridine derivatives are often crystallized from common organic solvents such as ethanol, methanol, dichloromethane, or acetonitrile.[3] The choice of solvent or solvent mixture is crucial and often determined empirically.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
For example, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile was crystallized by slow solvent evaporation under ambient conditions.[1]
X-ray Data Collection
Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection Parameters:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations using ω and φ scans.
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for Lorentz and polarization effects.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, typically with software like SHELXT.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the key workflows and relationships in the X-ray crystal structure analysis of imidazo[1,2-a]pyridine derivatives.
References
Comparative Mass Spectrometry Analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Behavior of a Key Heterocyclic Scaffold
Predicted Mass Spectrum and Fragmentation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
The molecular formula for this compound is C₇H₄BrFN₂, with a monoisotopic mass of approximately 213.95 g/mol . In electrospray ionization (ESI) mass spectrometry, conducted in positive ion mode, the compound is expected to readily protonate to form a prominent molecular ion peak, [M+H]⁺, at m/z 215 and 217, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Subsequent tandem mass spectrometry (MS/MS) analysis through collision-induced dissociation (CID) is predicted to induce fragmentation of the parent ion. The primary fragmentation pathways likely involve the loss of the bromine and fluorine substituents, followed by the characteristic cleavage of the imidazo[1,2-a]pyridine ring system.
A key fragmentation pathway for related 3-phenoxy imidazo[1,2-a] pyridines involves the homolytic cleavage of the substituent at the C3 position.[1] While the target molecule is substituted at the 6 and 8 positions, similar cleavage of the C-Br and C-F bonds is anticipated. The loss of a bromine radical (•Br) would result in a fragment ion at m/z 136. Alternatively, the loss of a fluorine radical (•F) would yield a fragment ion at m/z 196/198. Further fragmentation could involve the neutral loss of HCN from the imidazole ring, a common fragmentation pattern for nitrogen-containing heterocyclic compounds.
Comparative Analysis with Structural Analogs
To provide a contextual understanding of the mass spectrometric behavior of this compound, the following table summarizes the available ESI-MS data for structurally related imidazo[1,2-a]pyridine derivatives. The consistent observation of the [M+H]⁺ ion across these analogs strongly supports the predicted behavior of the target compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) | Ionization Mode |
| This compound (Predicted) | C₇H₄BrFN₂ | 214.03 | [M+H]⁺ at 215/217 | ESI+ |
| 6-Bromoimidazo[1,2-a]pyridin-8-amine | C₇H₆BrN₃ | 212.05 | [M+H]⁺ at 214.0[2] | ESI+ |
| 2-Bromo-6-fluoroimidazo[1,2-a]pyridine | C₇H₄BrFN₂ | 215.02 | Not specified | Not specified |
| 6-Bromo-imidazo[1,2-a]pyridine | C₇H₅BrN₂ | 197.03 | Not specified | Not specified |
| 8-Fluoroimidazo[1,2-a]pyridine | C₇H₅FN₂ | 136.13 | Not specified | Not specified |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound and its analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solution with the initial mobile phase composition to create working standards for calibration curves.
-
Sample Extraction (for biological matrices): For analysis from complex matrices like plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction step is necessary.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.
-
Liquid-Liquid Extraction: Adjust the pH of the sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for re-equilibration. The gradient profile should be optimized to achieve good separation from any isomers or impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS to identify the [M+H]⁺ ion, followed by product ion scan (tandem MS) of the selected precursor ion to obtain fragmentation data.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Cone Gas Flow: 50 - 100 L/hr.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation and obtain a rich product ion spectrum.
Visualizing Fragmentation and Workflow
To further elucidate the analytical process, the following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of this compound and a general experimental workflow for its analysis.
Caption: Predicted Fragmentation Pathway of this compound.
Caption: General Experimental Workflow for LC-MS/MS Analysis.
References
A Comparative Analysis of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are privileged heterocyclic structures that form the core of numerous biologically active compounds. Their versatile nature has led to their widespread investigation in medicinal chemistry for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and infectious agents. This guide provides an objective comparison of these two scaffolds, summarizing their physicochemical properties, synthesis, and biological activities, supported by experimental data to aid researchers in selecting the appropriate scaffold for their drug discovery programs.
Physicochemical Properties: A Tale of Two Rings
The core difference between the two scaffolds lies in the six-membered ring fused to the imidazole: a pyridine ring in imidazo[1,2-a]pyridines and a pyrimidine ring in imidazo[1,2-a]pyrimidines. This seemingly small change significantly impacts the electronic and physicochemical properties of the resulting molecule. The additional nitrogen atom in the pyrimidine ring generally increases polarity and hydrogen bonding potential, which can influence solubility, cell permeability, and metabolic stability.
A notable distinction is their fluorescence. Comparative studies have shown that while both scaffolds are fluorescent, imidazo[1,2-a]pyrimidines tend to fluoresce more intensely and at longer wavelengths (around 60 nm higher) than their imidazo[1,2-a]pyridine counterparts. This property can be exploited for applications in cellular imaging and diagnostics.
Synthesis of the Scaffolds
Both scaffolds can be synthesized through well-established methods, often involving the condensation of a 2-aminoheterocycle with an α-haloketone or a related species.
General Synthesis of Imidazo[1,2-a]pyridines: A common and versatile method is the reaction of a 2-aminopyridine with an α-bromoketone. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.
General Synthesis of Imidazo[1,2-a]pyrimidines: Similarly, the condensation of 2-aminopyrimidine with α-bromoacetophenones is a widely used method to construct the imidazo[1,2-a]pyrimidine core. Microwave-assisted synthesis using a catalyst like Al2O3 under solvent-free conditions has been shown to be an efficient and effective method for preparing these derivatives.[1]
Comparative Biological Activities
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities. The following sections provide a comparative overview of their performance in key therapeutic areas.
Anticancer Activity
Both scaffolds have been extensively investigated as potential anticancer agents, with derivatives showing activity against a wide range of cancer cell lines.
Imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines, including melanoma, cervical, and breast cancer. For instance, certain imidazo[1,2-a]pyridine compounds have demonstrated IC50 values in the low micromolar to nanomolar range against cell lines like A375 (melanoma) and HeLa (cervical cancer).[2] Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[2]
Imidazo[1,2-a]pyrimidine derivatives also exhibit significant anticancer properties.[3] A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), with several compounds showing IC50 values in the nanomolar range against imatinib-resistant tumor cells.[4][5]
Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives
| Scaffold | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | <12 | [2] |
| Imidazo[1,2-a]pyridine | Compound 6 | WM115 (Melanoma) | <12 | [2] |
| Imidazo[1,2-a]pyridine | Compound 6 | HeLa (Cervical) | <12 | [2] |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | [6] |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 | [6] |
| Imidazo[1,2-a]pyrimidine | Representative Derivative | HCT116 (Colon) | - | [7] |
Note: Direct comparative studies under identical conditions are limited. The data presented is collated from different studies and should be interpreted with caution.
Kinase Inhibition
The inhibition of protein kinases is a major strategy in cancer therapy. Both scaffolds have served as templates for the design of potent kinase inhibitors.
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PI3K, and Aurora kinases.[8][9] For example, a series of imidazo[1,2-a]pyridines were found to inhibit DYRK1A and CLK1 in the micromolar range.[8]
Imidazo[1,2-a]pyrimidine derivatives have also been explored as kinase inhibitors. The imidazo[1,2-a]pyrimidine scaffold is a key feature of several PI3K/Akt/mTOR pathway inhibitors.[10]
Table 2: Comparative Kinase Inhibitory Activity
| Scaffold | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine | PI3Kα | 2 | [2] |
| Imidazo[1,2-a]pyridine | DYRK1A | 2600 | [11] |
| Imidazo[1,2-a]pyridine | CLK1 | 700 | [11] |
| Imidazo[1,2-a]pyrimidine | PI3Kα | - | [10] |
Note: Data is collated from various sources and may not be directly comparable due to different assay conditions.
Wnt/β-catenin Signaling Inhibition
Dysregulation of the Wnt/β-catenin signaling pathway is implicated in various cancers. A direct comparative study has shown that both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives can inhibit this pathway. The study identified derivatives from both series that effectively inhibited the Wnt/β-catenin signaling pathway in a luciferase reporter assay. The most active compounds from both classes were able to downregulate the expression of Wnt target genes like c-myc and cyclin D1.
Anti-inflammatory and Antiviral Activities
Both scaffolds have been reported to possess anti-inflammatory and antiviral properties.
Imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory effects by modulating signaling pathways such as STAT3/NF-κB/iNOS/COX-2.[12] They have also been investigated as antiviral agents, with some derivatives showing activity against viruses like HIV and herpesviruses.[13][14]
Imidazo[1,2-a]pyrimidine derivatives have also been designed and synthesized to exhibit anti-inflammatory activities, with some showing selectivity for COX-2.[7] Furthermore, they have been investigated for their potential as antiviral agents, including against SARS-CoV-2.[3]
Experimental Protocols
Synthesis of 2-phenylimidazo[1,2-a]pyrimidine (A representative protocol)
Materials:
-
2-Aminopyrimidine
-
2-Bromoacetophenone
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a stirred solution of 2-aminopyrimidine (20 mmol) and 2-bromoacetophenone (20 mmol) in ethanol (50 ml), add two drops of acetic acid as a catalyst.[3]
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Upon completion, filter the precipitated product and wash it with cold absolute ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyrimidine.[3]
Cell Viability (MTT) Assay
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCC1937)
-
96-well plates
-
Test compounds (imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives)
-
MTT solution (0.5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[2]
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Kinase Inhibition Assay (Luminescence-Based)
Materials:
-
Kinase (e.g., PI3Kα, DYRK1A)
-
Substrate peptide
-
ATP
-
Test compounds
-
Assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing the kinase, substrate peptide, and ATP in the assay buffer.
-
Initiate the reaction by adding the kinase reaction mixture to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO) and determine the IC50 value.
Visualizing the Mechanisms
Wnt/β-catenin Signaling Pathway Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the potential points of inhibition by imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives.
Caption: Wnt/β-catenin signaling pathway and potential inhibition points.
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for evaluating the biological activity of the synthesized compounds in cell-based assays.
Caption: General workflow for evaluating biological activity.
Conclusion
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds represent valuable starting points for the design of novel therapeutic agents. The choice between them will depend on the specific therapeutic target and the desired physicochemical properties. The imidazo[1,2-a]pyrimidine scaffold, with its additional nitrogen atom, may offer advantages in terms of aqueous solubility and hydrogen bonding interactions, which could be beneficial for certain targets. Conversely, the imidazo[1,2-a]pyridine scaffold has a long and successful history in medicinal chemistry, with numerous approved drugs and clinical candidates. Ultimately, the selection of the scaffold should be guided by a thorough understanding of the target biology and the structure-activity relationships of existing derivatives. This guide provides a foundation for researchers to make informed decisions in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oceanomics.eu [oceanomics.eu]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Vitro Assay Validation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comparative overview of the in vitro validation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine derivatives and related analogs as kinase inhibitors, with a focus on their potential as anticancer agents. Due to the limited availability of public data on the specific 6-bromo-8-fluoro substitution pattern, this guide draws comparisons from closely related imidazo[1,2-a]pyridine derivatives to provide a valuable framework for researchers in this field.
Comparative Analysis of Kinase Inhibitory Activity
The primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The phosphatidylinositol 3-kinase (PI3K) pathway, particularly the PI3Kα isoform, is a frequent target.
Table 1: In Vitro PI3Kα Inhibitory Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R2 Substitution | R6 Substitution | R8 Substitution | PI3Kα IC50 (nM)[1] |
| 6 (PIK-75) | - | - | - | 150 |
| 35 | Phenyl | Methoxy | Phenylsulfonyl | 150 |
| Alternative 1 | Methyl | Bromo | Phenyl | >1000 |
| Alternative 2 | H | Bromo | Phenyl | >1000 |
Note: Data for specific this compound derivatives is not publicly available. The data presented is for structurally related compounds to illustrate the potential for potent kinase inhibition within this scaffold.
In Vitro Anticancer Activity
The kinase inhibitory activity of these compounds translates to antiproliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating their potency.
Table 2: Comparative Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | Doxorubicin | MCF-7 (Breast) | ~1.0 |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | Paclitaxel | HCT-116 (Colon) | ~0.002 |
| Compound 13k | HCC827 (Lung) | 0.09[2] | |||
| Compound 13k | A549 (Lung) | 0.43[2] | |||
| Compound 13k | MCF-7 (Breast) | 0.21[2] |
Experimental Protocols
Detailed and validated in vitro assays are fundamental to the accurate assessment of novel chemical entities. Below are protocols for key assays relevant to the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (PI3Kα)
This assay determines the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
Substrate (e.g., phosphatidylinositol)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the compound solution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the PI3Kα enzyme and substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action of these derivatives requires visualizing their impact on cellular signaling pathways and the experimental process for their evaluation.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
References
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Cross-Coupling Strategy
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the imidazopyridine core is a privileged structure found in numerous therapeutic agents. The creation of carbon-carbon bonds at specific positions on this nucleus is frequently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are two of the most powerful and widely employed methods for this purpose. This guide provides a detailed, head-to-head comparison of these two indispensable reactions for the derivatization of imidazopyridines, supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthetic strategy.
General Overview: Suzuki vs. Stille Coupling
Both the Suzuki and Stille couplings are robust methods for the formation of C-C bonds, yet they differ fundamentally in their organometallic coupling partners. The Suzuki coupling utilizes generally stable and low-toxicity organoboron reagents (boronic acids and their esters), while the Stille coupling employs organostannanes (organotin compounds). This key difference has significant implications for reaction conditions, functional group tolerance, and purification procedures.
The Suzuki-Miyaura coupling is often favored due to the low toxicity of the boron-containing reagents and byproducts, as well as the broad commercial availability of a diverse range of boronic acids.[1] Conversely, the Stille coupling is renowned for its excellent functional group tolerance and the stability of organostannanes to air and moisture, though the toxicity of tin compounds and the challenges associated with the removal of tin-containing byproducts are notable drawbacks.[1]
Performance Data: A Comparative Analysis
Suzuki Coupling of Imidazopyridines:
The Suzuki coupling has been successfully applied to various isomers of halo-imidazopyridines, demonstrating its utility in generating diverse libraries of substituted analogs. Microwave-assisted protocols have been shown to be particularly effective, often leading to high yields and significantly reduced reaction times.[2]
| Imidazopyridine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) / Time | Yield (%) | Reference |
| 6-Bromo-2-phenyl-imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol (4:1) | MW, 150°C, 20 min | 92 | |
| 6-Chloro-2-phenyl-imidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol (4:1) | MW, 150°C, 20 min | 90 | |
| 2-Chloro-3H-imidazo[4,5-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ (2.5), XPhos (10) | K₃PO₄ | 1,4-Dioxane | 100°C, 12 h | 85 | [3] |
| 6-Bromo-2-(4-chlorophenyl)-imidazo[4,5-b]pyridine | 4-Hydroxyphenyl-boronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Ethanol (4:1) | MW, 120°C, 2 h | 97 | [2] |
| 6-Bromo-2-phenyl-imidazo[4,5-b]pyridine | 4-Nitrophenyl-boronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Ethanol (4:1) | MW, 120°C, 2 h | 100 | [2] |
Stille Coupling: Insights from a Comparative Study on Diazocines
A direct comparative study on the functionalization of diazocines, a class of N-heterocycles, provides valuable insights into the relative strengths and weaknesses of Suzuki versus Stille couplings, which can be extrapolated to imidazopyridines.[4][5]
| Substrate Type | Suzuki Yield (%) | Stille Yield (%) | Observations | Reference |
| Electron-rich (4-bromoanisole) | 95 | 90 | Both methods are highly effective. | [4] |
| Electron-deficient (1-bromo-4-nitrobenzene) | 80 | 89 | Stille coupling shows a slight advantage. | [4] |
| Sterically hindered (1-bromo-2-isopropylbenzene) | 60 | 86 | Stille coupling is significantly more efficient for sterically demanding substrates. | [4] |
| Heterocyclic (furan) | 39-59 | 80-91 | Stille coupling provides superior yields for coupling with other heterocycles. | [4] |
| Heterocyclic (thiophene/pyridine) | 57-66 | 90-94 | Stille coupling is the preferred method for heteroaryl-heteroaryl coupling. | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halo-imidazopyridine
This protocol is a representative procedure for the Suzuki coupling of a halo-imidazopyridine with an arylboronic acid.[2]
Materials:
-
Halo-imidazopyridine (e.g., 6-bromo-2-phenyl-imidazo[1,2-a]pyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol mixture, 4:1, 5 mL)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the halo-imidazopyridine, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
General Protocol for Stille Coupling of a Halo-imidazopyridine
This protocol provides a general procedure for the Stille coupling of a halo-imidazopyridine with an organostannane.[6][7]
Materials:
-
Halo-imidazopyridine (e.g., 2-bromo-imidazo[1,2-a]pyridine) (1.0 mmol)
-
Organostannane (e.g., (Tributylstannyl)benzene) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF) (5 mL)
-
Schlenk flask or sealed tube
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the halo-imidazopyridine and the palladium catalyst.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe, followed by the organostannane.
-
Heat the reaction mixture to 100-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[6]
-
Filter the slurry through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemistry: Catalytic Cycles and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles of both the Suzuki and Stille couplings, along with a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Generalized experimental workflow.
Conclusion and Recommendations
The choice between Suzuki and Stille coupling for the functionalization of imidazopyridines depends on the specific synthetic goals and substrate characteristics.
The Suzuki-Miyaura coupling is recommended as the primary choice for:
-
Initial explorations and library synthesis due to the vast commercial availability of boronic acids.
-
Green chemistry initiatives, owing to the lower toxicity of boron reagents and byproducts.
-
Couplings with simple aryl and vinyl groups where high yields have been demonstrated for imidazopyridine substrates.[2]
The Stille coupling should be considered a powerful alternative, particularly for:
-
Substrates with base-sensitive functional groups, as the reaction often proceeds under neutral conditions.
-
Sterically hindered couplings, where it has been shown to outperform the Suzuki reaction.[4]
-
The synthesis of complex heteroaryl-imidazopyridine structures, as it generally provides higher yields in such cases.[4]
Ultimately, the optimal choice will be guided by the specific requirements of the synthetic target. For challenging substrates where the Suzuki coupling may be sluggish or provide low yields, the Stille coupling offers a robust and often superior alternative, provided that appropriate safety precautions are taken to handle the toxic organotin compounds.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Confirmation of Functionalization at the 6-Position of Imidazo[1,2-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the successful functionalization at the 6-position of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. Objective comparisons with alternative functionalization positions are supported by experimental data to aid researchers in unequivocally identifying the substitution pattern of their synthesized compounds.
Introduction
The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutics, with derivatives showing a wide array of biological activities. The precise structural characterization of these molecules is paramount, as the position of functional groups can dramatically influence their pharmacological properties. Functionalization at the 6-position is of significant interest, and its unambiguous confirmation requires a detailed analysis of spectroscopic data. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to differentiate 6-substituted isomers from those functionalized at other positions.
Spectroscopic Data Comparison
The electronic environment of each proton and carbon in the imidazo[1,2-a]pyridine ring is unique, leading to distinct chemical shifts in NMR spectroscopy. Substitution at a specific position will most significantly perturb the signals of the nuclei in its immediate vicinity.
1H NMR Spectroscopy
The protons on the pyridine ring of the imidazo[1,2-a]pyridine system (H-5, H-6, H-7, and H-8) typically appear in the aromatic region of the 1H NMR spectrum. The substitution at the 6-position directly replaces the H-6 proton, leading to the disappearance of its corresponding signal. Furthermore, the electronic effect of the substituent will cause shifts in the remaining protons, particularly H-5 and H-7.
Table 1: Comparison of 1H NMR Chemical Shifts (δ, ppm) for Monosubstituted Imidazo[1,2-a]pyridines
| Position of Substitution | H-5 | H-6 | H-7 | H-8 | Reference Protons (e.g., H-2, H-3) |
| Unsubstituted | ~8.16 | ~6.78 | ~7.15 | ~7.70 | H-2: ~7.95, H-3: ~7.55 |
| 6-Bromo | Downfield shift | Absent | Downfield shift | Minimal shift | Minimal shift |
| 7-Bromo | Minimal shift | Downfield shift | Absent | Downfield shift | Minimal shift |
| 8-Bromo | Downfield shift | Minimal shift | Downfield shift | Absent | Minimal shift |
| 6-Nitro | Significant downfield shift | Absent | Significant downfield shift | Minimal shift | Minimal shift |
| 8-Nitro | Significant downfield shift | Minimal shift | Downfield shift | Absent | Minimal shift |
Note: The exact chemical shifts can vary depending on the solvent and the specific substituent. The table indicates general trends.
13C NMR Spectroscopy
In 13C NMR, the carbon atom bearing the substituent (ipso-carbon) will experience a significant change in its chemical shift. The signals of the adjacent carbon atoms will also be affected, providing a clear fingerprint of the substitution pattern.
Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) for Monosubstituted Imidazo[1,2-a]pyridines
| Position of Substitution | C-5 | C-6 | C-7 | C-8 | C-8a |
| Unsubstituted | ~125.0 | ~112.5 | ~117.5 | ~124.0 | ~145.0 |
| 6-Bromo | Downfield shift | ~108.0 (ipso) | Downfield shift | Minimal shift | Minimal shift |
| 7-Bromo | Minimal shift | Upfield shift | ~113.0 (ipso) | Downfield shift | Minimal shift |
| 8-Bromo | Downfield shift | Minimal shift | Upfield shift | ~120.0 (ipso) | Downfield shift |
| 6-Nitro | Downfield shift | ~145.0 (ipso) | Downfield shift | Minimal shift | Minimal shift |
| 8-Nitro | Downfield shift | Minimal shift | Upfield shift | ~148.0 (ipso) | Downfield shift |
Note: The exact chemical shifts can vary depending on the solvent and the specific substituent. The table indicates general trends.
Mass Spectrometry
Mass spectrometry provides the molecular weight of the functionalized compound, confirming the addition of the substituent. The fragmentation pattern in tandem MS (MS/MS) can also offer clues to the substitution position, although distinguishing between positional isomers can sometimes be challenging. For 6-substituted imidazo[1,2-a]pyridines, characteristic fragmentation often involves the loss of the substituent followed by the cleavage of the pyridine or imidazole ring. Comparing the fragmentation patterns of different isomers can reveal subtle differences in ion stability and fragmentation pathways.
Table 3: Key Mass Spectrometry Fragmentation Pathways for 6-Substituted Imidazo[1,2-a]pyridines
| Substituent at C-6 | Primary Fragmentation | Secondary Fragmentation | Notes |
| -Br | Loss of Br radical | Cleavage of the pyridine ring | Isotope pattern of bromine (M, M+2) is a key indicator. |
| -NO2 | Loss of NO2 radical, loss of NO | Loss of CO from the resulting ion | Fragmentation is often directed by the nitro group. |
| -COCH3 | Loss of CH3 radical, loss of ketene (CH2CO) | Cleavage of the heterocyclic core | Alpha-cleavage is a common pathway for the acetyl group. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified imidazo[1,2-a]pyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can affect chemical shifts.
-
1H NMR Acquisition :
-
Acquire a standard one-dimensional 1H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
13C NMR Acquisition :
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peaks.
-
-
2D NMR (Optional but Recommended) : For unambiguous assignment of proton and carbon signals, especially in complex molecules, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is particularly useful for confirming the position of substituents that lack protons.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.
-
Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique for imidazo[1,2-a]pyridine derivatives, which are typically basic and readily form [M+H]+ ions in positive ion mode.
-
Mass Analysis :
-
Obtain a full scan mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]+) to induce fragmentation.
-
-
Fragmentation Analysis : Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Compare the observed fragmentation pattern with that of known isomers or with predicted fragmentation pathways.
Visualization of Analytical Workflows
Caption: Experimental workflow for the spectroscopic confirmation of 6-position functionalization.
Caption: Logical workflow for confirming 6-position functionalization using spectroscopic data.
Safety Operating Guide
Proper Disposal of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine (CAS No. 474709-06-3), a halogenated heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this chemical should be treated as hazardous.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 474709-06-3 | [1] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Hazards | Potential for skin, eye, and respiratory irritation. | Inferred from related compounds[2][3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | Inferred from related compounds |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The label should include the chemical name ("this compound"), CAS number (474709-06-3), and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Container Selection:
-
Use a robust, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Waste Accumulation:
-
Collect all waste materials, including the pure compound and any contaminated disposables, in the designated container.
-
For solutions, do not mix with other incompatible waste streams.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on data from structurally similar compounds. Always consult your institution's specific safety and disposal protocols and, if available, the Safety Data Sheet (SDS) for this compound.
References
Personal protective equipment for handling 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Hazard Identification and Classification
Based on analogous compounds, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is anticipated to be classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The GHS pictogram GHS07, indicating a health hazard, should be associated with this compound.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5][6] | Prevents skin contact, which can cause irritation.[2][3] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[3] | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[3][4][5] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[3] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[3][4][5]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling the compound, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[5]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]
-
Keep away from incompatible materials.
Emergency Procedures
| Situation | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7] |
Spill Management and Disposal
-
Spill Management:
-
Disposal:
Experimental Workflow Diagram
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
